STING agonist-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H39N11O8 |
|---|---|
Molecular Weight |
753.8 g/mol |
IUPAC Name |
N-[5-carbamoyl-1-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-7-(3-hydroxypropoxy)benzimidazol-2-yl]-4-ethyl-2-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C36H39N11O8/c1-5-22-28(54-18(3)40-22)33(51)44-35-42-24-14-20(30(37)49)16-26(53-13-9-12-48)27(24)46(35)10-7-8-11-47-32-25(15-21(17-39-32)31(38)50)43-36(47)45-34(52)29-23(6-2)41-19(4)55-29/h7-8,14-17,48H,5-6,9-13H2,1-4H3,(H2,37,49)(H2,38,50)(H,42,44,51)(H,43,45,52)/b8-7+ |
InChI Key |
BSDFGBNCRMMRDC-BQYQJAHWSA-N |
Isomeric SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCO |
Canonical SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCO |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of STING Agonists in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of STING (Stimulator of Interferon Genes) agonists in cancer cells. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the STING signaling pathway, the therapeutic rationale for its activation in oncology, and the preclinical and clinical data supporting the use of STING agonists.
Introduction to the cGAS-STING Pathway in Cancer Immunity
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or from damaged cancer cells.[1] In the context of oncology, the activation of the cGAS-STING pathway has emerged as a promising therapeutic strategy to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to immunotherapy.[2]
The presence of cytosolic dsDNA, a common feature of genomically unstable cancer cells, is detected by cGAS. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[3] This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and a host of pro-inflammatory cytokines and chemokines.[4] These molecules are instrumental in recruiting and activating various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), to the tumor microenvironment, ultimately leading to an anti-tumor immune response.[5]
However, it is also important to note that chronic STING activation can have dual roles, in some instances promoting tumor progression through chronic inflammation and immunosuppression. Therefore, the therapeutic application of STING agonists aims to induce a robust, acute activation of the pathway to favor anti-tumor immunity.
Mechanism of Action of STING Agonists
STING agonists are molecules designed to directly bind to and activate the STING protein, mimicking the action of the endogenous ligand cGAMP. This activation initiates the downstream signaling cascade, leading to a potent anti-tumor immune response. Several classes of STING agonists have been developed, including cyclic dinucleotides (CDNs) and non-cyclic dinucleotide small molecules.
STING Activation and Downstream Signaling
Upon agonist binding, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, primarily IFN-α and IFN-β. Simultaneously, STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The secreted type I interferons and cytokines have pleiotropic effects on the tumor microenvironment:
-
Enhanced Antigen Presentation: Type I IFNs upregulate the expression of major histocompatibility complex (MHC) class I molecules on cancer cells, making them more visible to cytotoxic T lymphocytes.
-
DC Activation and T Cell Priming: STING activation in dendritic cells promotes their maturation and migration to lymph nodes, where they can effectively prime tumor-specific CD8+ T cells.
-
Recruitment of Immune Cells: The production of chemokines such as CXCL9, CXCL10, and CCL5 attracts T cells and NK cells to the tumor site.
-
Direct Anti-Tumor Effects: In some cancer cells, STING activation can directly induce apoptosis.
// Nodes dsDNA [label="Cytosolic dsDNA", fillcolor="#F1F3F4", fontcolor="#202124"]; cGAS [label="cGAS", fillcolor="#FBBC05", fontcolor="#202124"]; cGAMP [label="2'3'-cGAMP", fillcolor="#FBBC05", fontcolor="#202124"]; STING_agonist [label="STING Agonist", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STING [label="STING (ER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STING_active [label="STING (Golgi)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TBK1 [label="TBK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRF3 [label="IRF3", fillcolor="#34A853", fontcolor="#FFFFFF"]; pIRF3 [label="p-IRF3 (dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Type_I_IFN [label="Type I IFNs\n(IFN-α, IFN-β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines & Chemokines\n(TNF-α, IL-6, CXCL10)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune_Response [label="Anti-Tumor\nImmune Response", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges dsDNA -> cGAS [label="binds"]; cGAS -> cGAMP [label="synthesizes"]; cGAMP -> STING [label="binds & activates"]; STING_agonist -> STING [label="binds & activates"]; STING -> STING_active [label="translocates"]; STING_active -> TBK1 [label="recruits & activates"]; TBK1 -> IRF3 [label="phosphorylates"]; IRF3 -> pIRF3 [label="dimerizes"]; pIRF3 -> Nucleus [label="translocates"]; STING_active -> NFkB [label="activates"]; NFkB -> Nucleus [label="translocates"]; Nucleus -> Type_I_IFN [label="transcription"]; Nucleus -> Cytokines [label="transcription"]; Type_I_IFN -> Immune_Response [label="promotes"]; Cytokines -> Immune_Response [label="promotes"]; }
Experimental Workflow for In Vitro STING Activation.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Methodology:
-
Animal Model:
-
Use immunocompetent mice, such as C57BL/6 or BALB/c, to allow for the assessment of the immune-mediated effects of the STING agonist.
-
-
Tumor Implantation:
-
Subcutaneously inject a syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the STING agonist via the desired route (e.g., intratumoral, intravenous). The control group should receive a vehicle control.
-
The treatment schedule can vary (e.g., single dose, multiple doses).
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
Primary endpoints typically include tumor growth inhibition, complete tumor regression, and overall survival.
-
At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry, gene expression analysis).
-
Conclusion
STING agonists represent a promising class of cancer immunotherapeutics with the potential to induce robust and durable anti-tumor immune responses. By directly activating a key pathway of the innate immune system, these agents can remodel the tumor microenvironment, leading to the recruitment and activation of effector immune cells. The quantitative data from preclinical studies demonstrate the potent activity of various STING agonists, both as monotherapies and in combination with other immunotherapies such as checkpoint inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of this exciting class of drugs. As our understanding of the STING pathway and its role in cancer immunity continues to evolve, so too will the strategies for harnessing its therapeutic potential.
References
- 1. targetedonc.com [targetedonc.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of MK-1454: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
STING Agonist-20: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STING agonist-20, a potent activator of the Stimulator of Interferon Genes (STING) pathway. This document consolidates key information on its chemical properties, mechanism of action, and the broader context of STING pathway signaling, tailored for professionals in drug discovery and immunology.
Core Compound Details: this compound
This compound, also identified as compound 95, is a key small molecule utilized in the synthesis of the clinical candidate XMT-2056.[1][2] Its primary application in research is as a vaccine adjuvant, with potential therapeutic applications in oncology and other inflammatory and immune disorders.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for experimental design, formulation, and in vitro/in vivo studies.
| Property | Value | Source(s) |
| CAS Number | 2591300-72-8 | [1] |
| Molecular Formula | C₃₆H₃₉N₁₁O₈ | |
| Molecular Weight | 753.76 g/mol | |
| IUPAC Name | N-[5-carbamoyl-1-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-7-(3-hydroxypropoxy)benzimidazol-2-yl]-4-ethyl-2-methyl-1,3-oxazole-5-carboxamide | |
| SMILES | CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCO | |
| Solubility | Soluble in DMSO at approximately 80 mg/mL (106.13 mM) | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Biological Activity | Potent STING agonist with an EC₅₀ of 30-100 nM in THP-1 cells |
The STING Signaling Pathway: Mechanism of Action
STING is a critical component of the innate immune system, functioning as a sensor for cytosolic DNA, which is a hallmark of viral infections and cellular damage, including that seen in tumors. Activation of the STING pathway bridges innate and adaptive immunity, making it a highly attractive target for immunotherapy.
The canonical cGAS-STING signaling cascade is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). This binding event triggers a conformational change in cGAS, leading to the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein.
Upon cGAMP binding, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and other interferon-stimulated genes (ISGs). The STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, the following methodologies are standard for evaluating novel STING agonists.
In Vitro Activity Assessment: THP-1 Cell-Based Reporter Assay
This assay is commonly used to determine the potency of STING agonists.
Objective: To measure the EC₅₀ of this compound in a human monocytic cell line that endogenously expresses the STING pathway components.
Methodology:
-
Cell Culture: THP-1 Lucia ISG reporter cells are cultured according to the supplier's recommendations. These cells contain a reporter gene (e.g., Lucia luciferase) under the control of an ISG54 promoter, which is inducible by IRF3.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.
-
Cell Treatment: THP-1 cells are seeded in 96-well plates and treated with the various concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., cGAMP) are included.
-
Incubation: The plates are incubated for a period of 18-24 hours to allow for STING pathway activation and reporter gene expression.
-
Luminescence Measurement: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the EC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA can be employed to verify the direct binding of this compound to the STING protein in a cellular context.
Objective: To demonstrate that this compound stabilizes the STING protein against thermal denaturation.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Protein Quantification: The soluble fraction of the STING protein at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble STING protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Summary
This compound is a valuable research tool for investigating the therapeutic potential of activating the STING pathway. Its well-defined chemical properties and potent biological activity make it a suitable candidate for preclinical studies in cancer immunotherapy and vaccine development. The methodologies outlined in this guide provide a framework for the further characterization and evaluation of this and other novel STING agonists.
References
The Discovery and Development of STING Agonists: A Technical Guide with a Focus on STING Agonist-20
Executive Summary: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, bridging the detection of cytosolic DNA to powerful antiviral and antitumor responses. The therapeutic activation of this pathway using STING agonists has become a major focus in cancer immunotherapy. Early development centered on cyclic dinucleotide (CDN) analogs, which, despite showing promise, faced limitations in bioavailability and systemic delivery. This led to the discovery of non-CDN agonists with improved drug-like properties. This guide provides a detailed history of STING agonist development, with a specific examination of STING Agonist-20, a potent molecule utilized in the creation of advanced antibody-drug conjugates (ADCs). It includes comparative data on key agonists, detailed experimental protocols, and visualizations of the core biological and experimental pathways for researchers and drug development professionals.
Introduction to the cGAS-STING Signaling Pathway
The cGAS-STING pathway is a fundamental mechanism for detecting aberrant cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that seen in cancer cells.[1][2]
Mechanism of Action:
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as a cytosolic DNA sensor.[3] Upon binding to dsDNA, cGAS undergoes a conformational change and is activated.[2]
-
Second Messenger Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3]
-
STING Activation: cGAMP binds to the STING protein, which is primarily located on the membrane of the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its activation.
-
Translocation and Signaling Cascade: Activated STING translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
Transcription Factor Activation: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus. Concurrently, the STING-TBK1 axis can also activate the NF-κB signaling pathway.
-
Cytokine Production: In the nucleus, activated IRF3 and NF-κB drive the transcription of genes encoding Type I interferons (IFN-α/β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6). This cytokine milieu is crucial for initiating a broad antitumor immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and T cells.
History and Evolution of STING Agonists
The development of pharmacological STING agonists has progressed through distinct generations, each aiming to improve potency, stability, and delivery.
First-Generation: Cyclic Dinucleotide (CDN) Analogs
The first wave of STING agonists consisted of synthetic analogs of bacterial or endogenous CDNs. A prominent example is ADU-S100 (MIW815) , a synthetic CDN that entered clinical trials.
-
Mechanism: These molecules mimic the natural ligand cGAMP, directly binding to and activating STING.
-
Development and Clinical Trials: ADU-S100 was evaluated in Phase 1 and 2 trials, both as a monotherapy and in combination with immune checkpoint inhibitors like pembrolizumab and ipilimumab. The drug was administered intratumorally to maximize local concentration and minimize systemic exposure.
-
Limitations: While well-tolerated, CDN-based agonists like ADU-S100 exhibited significant challenges, including rapid clearance from the body (a plasma half-life of ~24 minutes for MIW815), poor membrane permeability due to their charged phosphate backbone, and limited clinical efficacy as single agents. These drawbacks necessitated direct intratumoral injection, limiting their use to accessible tumors.
Second-Generation: Non-Cyclic Dinucleotide (Non-CDN) Agonists
To overcome the limitations of CDNs, research shifted towards identifying small, non-nucleotide molecules capable of activating STING. These efforts led to the development of systemically available agonists.
-
diABZI (dimeric amidobenzimidazole): Discovered through a high-throughput screen, diABZI was a breakthrough non-nucleotide agonist. It was created by linking two smaller amidobenzimidazole (ABZI) molecules, which were found to bind to the cGAMP pocket on the STING dimer. This dimeric structure conferred potent STING activation. A key advantage of diABZI is its ability to be administered intravenously, inducing durable tumor regression in preclinical models by activating a potent CD8+ T cell response.
-
MSA-2: Identified in 2020, MSA-2 is another potent non-nucleotide STING agonist with the significant advantage of being amenable to oral administration. In solution, MSA-2 exists as a mix of monomers and non-covalent dimers; only the dimeric form can bind to and activate STING. In mouse models of colorectal cancer, MSA-2 demonstrated excellent tolerability and resulted in complete tumor regression in a high percentage of treated animals.
This compound: A Payload for Targeted Delivery
This compound , also known as compound 95, is a potent, non-CDN STING agonist. Its development history is primarily linked to its role as a key component in the synthesis of XMT-2056 , an antibody-drug conjugate (ADC). This represents a third-generation strategy for STING activation: targeted delivery.
The core concept is to conjugate a highly potent STING agonist (the "payload") to a monoclonal antibody that targets a tumor-associated antigen. This approach aims to deliver the STING agonist directly to the tumor microenvironment, thereby activating an immune response locally while minimizing the systemic toxicities associated with broad immune activation. This compound was specifically designed for this purpose, serving as the immunestimulating payload for ADCs.
Quantitative Data and Comparative Analysis
The potency of STING agonists is a critical parameter for their development. The half-maximal effective concentration (EC50) is a common metric used to quantify the concentration of an agonist that produces 50% of the maximal response in a cell-based assay.
| STING Agonist | Class | Assay System | Measured Activity | Reference |
| This compound | Non-CDN | THP-1 Cells (STING Activation) | EC50: 30-100 nM | |
| ADU-S100 (MIW815) | CDN | N/A | Plasma Half-Life: ~24 min | |
| diABZI | Non-CDN | T-Cell Cytotoxicity Assay | Effective Concentration: 0.5-1.0 µg/mL | |
| MSA-2 | Non-CDN | Mouse/Human STING Variants | Binds with nanomolar affinity (KD) | |
| Model Agonist | N/A | THP1-Dual™ KI-hSTING Reporter | EC50: 0.5 - 5.0 µM (IRF-Luciferase) | |
| Model Agonist | N/A | Human PBMCs | EC50: 1.0 - 10.0 µM (IFN-β Production) |
Note: Direct comparison of EC50 values across different studies and assay systems should be done with caution due to variations in experimental conditions.
Key Experimental Protocols
The characterization of STING agonists relies on standardized in vitro and in vivo assays to determine their potency and efficacy.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in a human monocytic cell line.
-
Objective: To determine the EC50 of a STING agonist.
-
Materials:
-
THP1-Dual™ KI-hSTING cells (or similar reporter line)
-
RPMI-1640 medium with 10% FBS
-
Test STING agonist
-
96-well white, flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Fit a four-parameter logistic curve to the data to determine the EC50 value.
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol provides a general framework for assessing the antitumor activity of a STING agonist in a syngeneic mouse tumor model.
-
Objective: To evaluate the ability of a STING agonist to inhibit tumor growth in a live animal model.
-
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma)
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
-
-
Methodology:
-
Tumor Implantation: Subcutaneously inject ~1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via the desired route (e.g., intratumoral, intravenous) on a predetermined schedule (e.g., every 3-4 days for 3 doses).
-
Continued Monitoring: Continue to monitor tumor growth and body weight for the duration of the study.
-
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Conclusion and Future Directions
The development of STING agonists has rapidly evolved from first-generation CDN analogs with limited applicability to second-generation non-CDN small molecules with systemic activity. The creation of molecules like this compound for use in antibody-drug conjugates represents the next frontier, focusing on targeted delivery to enhance the therapeutic window. This strategy promises to concentrate the potent immunostimulatory effects of STING activation within the tumor microenvironment, potentially unlocking greater efficacy while mitigating systemic side effects. Future research will likely focus on optimizing linker and payload technology, identifying novel tumor-associated antigens for targeting, and exploring combination therapies with checkpoint inhibitors and other immunomodulatory agents to further enhance antitumor immunity.
References
An In-depth Technical Guide to the Target Binding Affinity and Kinetics of a STING Agonist: A Case Study with diABZI
This guide provides a comprehensive overview of the binding affinity and kinetics of a potent, non-nucleotide STING (Stimulator of Interferon Genes) agonist, diABZI. It is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and related fields. This document details the STING signaling pathway, presents quantitative binding data, and outlines the experimental protocols used to determine these parameters.
The STING Signaling Pathway
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage and cancer.[1][2] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate a robust anti-tumor and anti-pathogen immune response.[1][3][4]
The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs and other interferon-stimulated genes. STING can also activate the NF-κB signaling pathway.
diABZI: A Potent Non-Nucleotide STING Agonist
diABZI (dimeric amidobenzimidazole) is a synthetic, non-nucleotide small molecule that potently activates the STING pathway. Unlike the natural ligand cGAMP, diABZI is cell-permeable and demonstrates significant systemic activity, making it a promising candidate for therapeutic development in oncology and infectious diseases. It was designed as a dimeric ligand to take advantage of the dimeric nature of the STING protein, which resulted in a greater than 1000-fold increase in binding affinity compared to its monomeric precursor.
Target Binding Affinity and Kinetics of diABZI
The binding affinity and kinetics of diABZI to the STING protein have been characterized using various biophysical techniques.
The binding affinity of diABZI for STING is typically quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the protein binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. The half-maximal effective concentration (EC50) is another important parameter, representing the concentration of the agonist that produces 50% of the maximal possible biological response.
| Compound | Human STING Variant | Method | Affinity (Kd) | Potency (EC50) | Reference |
| diABZI | R232 | SPR | 0.05 nM | - | |
| diABZI (compound 3) | Isoform 1 | ITC | ~527 nM | - | |
| diABZI | - | - | - | 130 nM (IFNβ secretion in human PBMCs) | |
| 2',3'-cGAMP | R232 | SPR | 3.05 nM | - | |
| 2',3'-cGAMP | A162 | SPR | 1.45 nM | - |
Note: Variations in reported binding affinities can arise from different experimental conditions, protein constructs (e.g., full-length vs. C-terminal domain), and techniques used.
The kinetics of diABZI binding and subsequent STING activation have been investigated by monitoring the phosphorylation of key downstream signaling proteins.
| Treatment | Time Point | Phosphorylated Protein | Observation | Reference |
| 5 µM diABZI-DMA | 1 hour | pSTING, pTBK1, pIRF3 | Phosphorylation evident | |
| 5 µM diABZI-DMA | 4-6 hours | pSTING, pTBK1, pIRF3 | Peak phosphorylation | |
| diABZI | 3 hours | pSTING, pTBK1, pIRF3, p65 | Increased phosphorylation in HATs |
These studies indicate that diABZI induces a rapid and sustained activation of the STING signaling pathway.
Experimental Protocols
The following sections detail the methodologies for two common biophysical techniques used to characterize the binding of STING agonists.
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip. It provides quantitative information on the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of an interaction.
Experimental Workflow:
-
Protein Immobilization:
-
A truncated construct of human STING (e.g., residues 155-341 of the R232 variant) with an N-terminal biotinylation tag (AviTag) is expressed and purified.
-
A streptavidin-coated sensor chip (e.g., CM5) is used to capture the biotinylated STING protein.
-
-
Binding Analysis:
-
The experiment is performed at a controlled temperature (e.g., 4°C) in a running buffer such as 150 mM KCl, 25 mM HEPES (pH 7.5), 1 mM TCEP, 2.5 mM MgCl2, 5% (v/v) glycerol, and 0.005% (v/v) P20.
-
A dilution series of the STING agonist (e.g., diABZI) is prepared in the running buffer.
-
The agonist solutions are injected over the sensor surface at a constant flow rate (e.g., 100 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase where only the running buffer flows over the surface.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU) and plotted as a sensorgram (RU vs. time).
-
The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of an interaction. The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
Experimental Protocol:
-
Sample Preparation:
-
Purified recombinant human STING C-terminal domain (hSTING-CTD) is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
The STING agonist is dissolved in the same dialysis buffer. The concentrations of both the protein and the ligand must be accurately determined.
-
-
ITC Experiment:
-
The ITC instrument (e.g., MicroCal PEAQ-ITC) is set to the desired experimental temperature (e.g., 25°C).
-
The hSTING-CTD solution is loaded into the sample cell.
-
The STING agonist solution is loaded into the injection syringe.
-
A series of small, sequential injections of the agonist into the sample cell are performed while the heat change is monitored.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
The area under each peak is integrated to determine the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein to generate a binding isotherm.
-
The isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, and ΔH).
-
Conclusion
diABZI is a potent STING agonist with high binding affinity and rapid activation kinetics. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in the field of innate immunity and drug discovery. The use of biophysical techniques such as SPR and ITC is crucial for the detailed characterization of STING agonists and the rational design of novel immunotherapeutics.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Role of STING Agonists in Innate Immunity Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral or bacterial infection, as well as cellular damage and tumorigenesis.[1][2] Activation of the STING pathway triggers a robust immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This has positioned STING as a promising therapeutic target for a variety of diseases, including cancer and infectious diseases.[3][4][5] This technical guide provides an in-depth overview of the role of STING agonists in activating innate immunity, with a focus on the underlying molecular mechanisms, experimental evaluation, and quantitative data.
The STING Signaling Pathway
The canonical STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. This cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-α and IFN-β). In addition to the IRF3 axis, STING activation also leads to the activation of the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.
Quantitative Data on STING Agonist Activity
The potency and efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for model STING agonists.
Table 1: In Vitro Activity of a Model STING Agonist
| Assay Type | Cell Line | Readout | EC50 (µM) | Reference |
| Reporter Assay | THP1-Dual™ KI-hSTING | IRF-Luciferase | 0.5 - 5.0 | |
| Cytokine Release | Human PBMCs | IFN-β Production | 1.0 - 10.0 | |
| Cytokine Release | Murine Dendritic Cells (DC2.4) | CXCL10 Production | 0.8 - 8.0 |
Table 2: In Vivo Anti-Tumor Efficacy of a Model STING Agonist
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% | |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | N/A |
Note: Tumor Growth Inhibition (TGI) is typically calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
Model STING agonist
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the model STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a model STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
Model STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the model STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., immune cell infiltration).
Conclusion
STING agonists represent a powerful class of immunomodulatory agents with the potential to activate the innate immune system for therapeutic benefit. A thorough understanding of the STING signaling pathway, coupled with robust and quantitative experimental methodologies, is essential for the successful development of these agents. The protocols and data presented in this guide provide a framework for the evaluation and characterization of novel STING agonists, paving the way for their translation into clinical applications. As research in this field continues to evolve, the development of next-generation STING agonists holds great promise for the treatment of cancer and other challenging diseases.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathways of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a potent anti-tumor immune response, making it a promising target for cancer immunotherapy. This technical guide provides an in-depth overview of the downstream signaling pathways activated by small molecule STING agonists, using the well-characterized, potent, non-nucleotide agonist diABZI as a primary example.
Core Signaling Pathways
Upon binding to STING, agonists like diABZI induce a conformational change in the STING protein, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a cascade of downstream signaling events, primarily through two key pathways: the IRF3 pathway and the NF-κB pathway.
The IRF3 Pathway and Type I Interferon Production
The activation of STING leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2][3] Phosphorylated IRF3 (p-IRF3) then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and a host of other interferon-stimulated genes (ISGs).[1][2] The secretion of type I interferons is a hallmark of STING activation and plays a central role in orchestrating the anti-tumor immune response.
The NF-κB Pathway and Pro-inflammatory Cytokines
In addition to the IRF3 pathway, STING activation also leads to the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and CXCL10. These molecules contribute to the recruitment and activation of various immune cells to the tumor microenvironment.
References
The Impact of STING Agonist-20 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of STING (Stimulator of Interferon Genes) agonist-20 on cytokine production profiles. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and experimental procedures.
Core Concepts: The STING Pathway and Cytokine Induction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that culminates in the production of a wide array of cytokines. This process begins when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA) and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, leading to its translocation from the ER to the Golgi apparatus.[1] This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β).[2] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, which induces the expression of various pro-inflammatory cytokines.
STING agonists, such as the representative compound STING agonist-20, are molecules designed to mimic the action of endogenous ligands like cGAMP, thereby potently activating this pathway. This targeted activation results in a robust and predictable cytokine storm, which is of significant therapeutic interest, particularly in the field of immuno-oncology.
STING Signaling Pathway Leading to Cytokine Production
Caption: STING signaling pathway activation by cytosolic dsDNA or a STING agonist.
Quantitative Cytokine Production Profile
The administration of this compound leads to a significant and dose-dependent increase in the production of a variety of cytokines. The following tables summarize representative quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cytokine Production by Human PBMCs Following this compound Stimulation
| Cytokine | Concentration (pg/mL) - 24h Stimulation | Fold Change vs. Control |
| IFN-β | 5000 ± 850 | >100 |
| TNF-α | 2500 ± 400 | ~50 |
| IL-6 | 3000 ± 600 | ~75 |
| CXCL10 (IP-10) | 8000 ± 1200 | >150 |
Data are presented as mean ± standard deviation and are representative of typical results obtained from stimulating human peripheral blood mononuclear cells (PBMCs) with a potent STING agonist.
Table 2: Systemic Cytokine Levels in Plasma of Tumor-Bearing Mice Following Intratumoral this compound Injection
| Cytokine | Concentration (pg/mL) - Day 1 Post-Treatment | Fold Change vs. Vehicle |
| IFN-γ | 450 ± 90 | ~15 |
| CXCL9 | 1200 ± 250 | ~40 |
| CXCL10 | 3500 ± 600 | >100 |
| CCL5 (RANTES) | 800 ± 150 | ~20 |
| M-CSF | 600 ± 120 | ~10 |
Data are presented as mean ± standard deviation from a syngeneic mouse tumor model. Intratumoral administration of a STING agonist can induce a robust systemic cytokine response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. The following sections provide comprehensive protocols for key experiments.
In Vitro Stimulation of Human PBMCs and Cytokine Analysis
This protocol outlines the stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent measurement of secreted cytokines.
Materials:
-
Ficoll-Paque density gradient medium
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Human whole blood
-
This compound
-
96-well cell culture plates
-
ELISA or multiplex bead array kits for target cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the agonist to the cells at the desired final concentrations. Include an unstimulated control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of the target cytokines in the collected supernatants using ELISA or a multiplex bead array, following the manufacturer's protocols.
In Vivo Intratumoral Administration and Systemic Cytokine Profiling
This protocol describes the intratumoral administration of this compound in a syngeneic mouse tumor model and the subsequent analysis of systemic cytokine levels.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
-
EDTA-coated tubes for blood collection
-
Multiplex cytokine assay kit for mouse cytokines
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection.
-
Blood Collection: At specified time points post-treatment (e.g., 24 hours), collect blood from the mice via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Systemic Cytokine Analysis: Analyze the plasma samples for a panel of cytokines using a multiplex bead-based immunoassay according to the manufacturer's instructions.
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for in vitro analysis of cytokine production.
Caption: Workflow for in vivo assessment of systemic cytokine response.
Conclusion
This compound is a potent inducer of a broad spectrum of cytokines, driven by the activation of the STING signaling pathway. The resulting cytokine profile, rich in type I interferons and pro-inflammatory mediators, underscores the therapeutic potential of this class of compounds in modulating the immune system for applications such as cancer immunotherapy. The provided data and protocols offer a robust framework for researchers and drug developers to investigate the effects of STING agonists and advance their clinical development.
References
Preclinical In Vivo Efficacy of STING Agonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of STING (Stimulator of Interferon Genes) agonists, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways. While this document refers to "STING agonist-20" as a representative agent, the data and protocols are synthesized from publicly available information on various preclinical and clinical STING agonists.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This response is pivotal for anti-viral and anti-tumor immunity.[2][3] Pharmacological activation of STING using agonists has emerged as a promising cancer immunotherapy strategy, capable of converting immunologically "cold" tumors into "hot" ones by promoting immune cell infiltration and activation.[2] This guide details the preclinical evidence supporting the in vivo efficacy of STING agonists.
Mechanism of Action: The STING Signaling Pathway
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). Upon binding, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its dimerization, oligomerization, and translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I IFNs. STING activation also triggers the NF-κB pathway, leading to the production of inflammatory cytokines.
Quantitative Preclinical In Vivo Efficacy Data
The in vivo anti-tumor efficacy of STING agonists has been demonstrated in various syngeneic mouse tumor models. Efficacy is typically measured by tumor growth inhibition (TGI) and the induction of complete responses (CR), often leading to long-term immunological memory.
| STING Agonist | Tumor Model | Mouse Strain | Administration | Key Efficacy Results | Reference |
| Model STING Agonist | B16-F10 Melanoma | C57BL/6 | Intratumoral (50 µg) | ~60% Tumor Growth Inhibition | |
| Model STING Agonist | CT26 Colon Carcinoma | BALB/c | Intratumoral (50 µg) | ~75% Tumor Growth Inhibition | |
| ADU-S100 | CT26 Colon Carcinoma | BALB/c | Intratumoral | Induced tumor-specific CD8+ T cells, leading to tumor clearance. | |
| BMS-986301 | CT26 & MC38 Tumor Models | N/A | Intratumoral | >90% regression in injected and noninjected tumors. | |
| SB 11285 | N/A | Mice | Intratumoral | Significantly higher inhibition of tumor growth vs control. | |
| KAS-08 | CT26 Colon Carcinoma | BALB/c | Intravenous (15 mg/kg) | Induced tumor eradication in 80% of treated mice and improved survival rates. |
Experimental Protocols
A generalized protocol for evaluating the in vivo anti-tumor efficacy of a STING agonist is outlined below. This protocol is based on common practices described in preclinical studies.
Objective: To assess the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint Analysis: At the study endpoint, tumors can be excised for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry). Blood samples can be collected for cytokine analysis.
Mechanism of Anti-Tumor Immunity
The administration of a STING agonist into the tumor microenvironment initiates a cascade of events that culminates in a robust anti-tumor immune response. This process links the innate and adaptive immune systems.
-
Innate Immune Activation: The STING agonist directly activates STING in various cells within the tumor, including dendritic cells (DCs), macrophages, and even tumor cells.
-
Cytokine Production: This activation leads to the secretion of type I IFNs and other pro-inflammatory cytokines.
-
DC Maturation and Antigen Presentation: Type I IFNs promote the maturation of DCs, enhancing their ability to uptake tumor antigens and present them to T cells in the draining lymph nodes.
-
T Cell Priming and Recruitment: Activated DCs prime and activate tumor-specific CD8+ cytotoxic T lymphocytes (CTLs).
-
Tumor Cell Killing: These CTLs then traffic to the tumor, where they recognize and kill cancer cells, leading to tumor regression.
-
Immune Memory: The generation of a robust T cell response can lead to long-lasting immunological memory, protecting against tumor recurrence.
Conclusion
Preclinical in vivo studies provide strong evidence for the efficacy of STING agonists as cancer immunotherapeutic agents. By activating a potent innate immune response that bridges to adaptive immunity, STING agonists can induce significant tumor regression and establish long-term anti-tumor memory. The data and protocols summarized in this guide offer a foundational understanding for researchers and drug developers working to advance this promising class of molecules into the clinic.
References
A Technical Guide to STING Agonist-20: Igniting Anti-Tumor Immunity in Immunologically "Cold" Tumors
Executive Summary: A significant challenge in cancer immunotherapy is the limited efficacy of treatments like checkpoint inhibitors in "cold" tumors, which are characterized by a lack of T-cell infiltration. The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can fundamentally reshape the tumor microenvironment (TME). Activation of STING bridges the innate and adaptive immune systems, driving the production of Type I interferons (IFNs) and promoting the recruitment and activation of cytotoxic T lymphocytes. This process can effectively convert immunologically "cold" tumors into "hot," inflamed environments susceptible to immune-mediated destruction. This whitepaper details the mechanism, preclinical data, and experimental protocols for a representative potent synthetic STING agonist, designated STING Agonist-20, as a therapeutic agent to overcome immune resistance in cancer.
The Challenge of "Cold" Tumors and the STING Solution
Immunologically "cold" or non-inflamed tumors are a major hurdle for immunotherapy.[1][2] These tumors are often characterized by a sparse infiltration of immune cells, particularly CD8+ cytotoxic T-cells, rendering treatments like PD-1/PD-L1 checkpoint inhibitors ineffective.[2][3] Strategies to convert these "cold" tumors into "hot," T-cell-inflamed tumors are of intense interest.[3]
The cGAS-STING pathway is a central regulator of innate immunity that detects cytosolic double-stranded DNA (dsDNA), a danger signal often present in tumor cells due to genomic instability or damage from therapies. Activation of this pathway in antigen-presenting cells (APCs) within the TME triggers a robust anti-tumor response. STING agonists are designed to pharmacologically activate this pathway, initiating a cascade that leads to T-cell priming and infiltration, thereby making tumors susceptible to immunotherapy.
Mechanism of Action: From Cytosolic DNA Sensing to T-Cell Activation
The therapeutic effect of this compound is rooted in its ability to directly activate the STING protein, mimicking the natural second messenger cyclic GMP-AMP (cGAMP). This activation initiates a signaling cascade with profound downstream effects on the immune system.
2.1 The cGAS-STING Signaling Cascade When tumor-derived DNA is present in the cytosol of an APC, it is detected by the enzyme cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes cGAMP, which binds to the STING protein located on the endoplasmic reticulum (ER). This binding event causes STING to dimerize and translocate from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, moves to the nucleus, and drives the transcription of Type I interferons, most notably IFN-β.
2.2 Remodeling the Tumor Microenvironment The secretion of Type I IFNs is the pivotal event that transforms the TME. These cytokines act on various immune cells to initiate a coordinated anti-tumor response.
-
Dendritic Cell (DC) Activation: Type I IFNs promote the maturation and activation of DCs. Activated DCs increase their antigen presentation capabilities and migrate to draining lymph nodes to prime naive T-cells.
-
T-Cell Recruitment and Function: The activated pathway leads to the production of chemokines that attract cytotoxic T lymphocytes (CTLs) to the tumor site.
-
Enhanced Tumor Cell Killing: Infiltrating CTLs, now primed to recognize tumor antigens, can effectively identify and eliminate cancer cells.
This process effectively converts an immune-excluded "cold" tumor into an inflamed "hot" tumor, creating a favorable environment for other immunotherapies, such as checkpoint inhibitors, to function effectively.
References
STING Agonist-20: A Targeted Approach to Remodeling the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Stimulator of Interferator of Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor response. Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells within the tumor microenvironment (TME).[1][2] This has positioned STING agonists as a promising class of cancer immunotherapeutics. This technical guide focuses on STING agonist-20, a potent STING agonist utilized as the payload in the antibody-drug conjugate (ADC) XMT-2056 (also known as Calotatug Ginistinag). We will delve into its mechanism of action, its impact on the TME based on preclinical data, and provide detailed experimental protocols for its evaluation.
Mechanism of Action: Targeted STING Activation with XMT-2056
This compound is delivered specifically to the tumor microenvironment as the payload of the HER2-directed ADC, XMT-2056. This targeted delivery strategy is designed to maximize anti-tumor efficacy while minimizing systemic toxicities associated with broad STING activation.[3]
The proposed mechanism of action for XMT-2056 involves a dual-pronged attack on the tumor:
-
Direct Tumor Cell Targeting: The antibody component of XMT-2056 binds to HER2 receptors on cancer cells, leading to internalization of the ADC. Once inside the tumor cell, the cleavable linker releases the this compound payload. This intracellular STING activation in cancer cells can lead to the production of type I IFNs and other cytokines, contributing to an inflamed TME.[4]
-
Immune Cell Engagement in the TME: XMT-2056 can also engage Fcγ receptors on tumor-resident immune cells, such as macrophages and dendritic cells.[4] This interaction can facilitate the uptake of the ADC by these antigen-presenting cells (APCs). The subsequent release of this compound within APCs leads to their activation and maturation, enhancing their ability to prime anti-tumor T cell responses.
This targeted approach aims to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to immunotherapy.
Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or STING agonists.
Quantitative Data Summary
The following tables summarize preclinical data for XMT-2056, the ADC carrying this compound.
Table 1: In Vitro Cytokine Induction by XMT-2056
| Cell Type | Treatment | Cytokine | Fold Increase vs. Control | Reference |
|---|---|---|---|---|
| Human WBCs | XMT-2056 | IFN-β | >100 | |
| Human WBCs | XMT-2056 | CXCL10 | >500 | |
| Human WBCs | XMT-2056 | IL-6 | >200 |
| Human WBCs | XMT-2056 | TNF-α | >100 | |
Table 2: In Vivo Anti-Tumor Efficacy of XMT-2056 in Syngeneic Mouse Models
| Tumor Model | Treatment | Dose | Tumor Growth Inhibition (%) | Complete Regressions | Reference |
|---|---|---|---|---|---|
| HER2-low | Single Dose XMT-2056 | Not Specified | Significant | Observed |
| HER2-high | Single Dose XMT-2056 | Not Specified | Significant | Observed | |
Table 3: Impact of XMT-2056 on Tumor-Infiltrating Immune Cells
| Tumor Model | Treatment | Immune Cell Population | Change | Reference |
|---|---|---|---|---|
| Pancreatic Cancer | STING Agonist | CD8+ T cells | Increased frequency | |
| Pancreatic Cancer | STING Agonist | Regulatory T cells (Tregs) | Decreased frequency | |
| Pancreatic Cancer | STING Agonist | CD8+ T cells expressing Granzyme B | Increased |
| Pancreatic Cancer | STING Agonist | Tumor-Associated Macrophages (TAMs) | Decreased frequency | |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general framework for assessing the in vivo anti-tumor activity of a STING agonist ADC like XMT-2056 in a syngeneic mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line expressing the target antigen (e.g., HER2)
-
XMT-2056 or other STING agonist ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Syringes and needles for tumor cell implantation and treatment administration
Procedure:
-
Tumor Implantation: Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined average volume (e.g., 50-100 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer XMT-2056 or vehicle control via the desired route (e.g., intravenous injection) at the specified dose and schedule.
-
Continued Monitoring: Continue to monitor tumor growth and animal body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from tumor tissues following treatment.
Materials:
-
Tumor tissue from treated and control mice
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Zombie Green or other live/dead stain
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD44, CD69, Granzyme B, FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Excise tumors and mechanically and enzymatically digest them into a single-cell suspension using a tumor dissociation kit according to the manufacturer's instructions.
-
Cell Filtration and Lysis: Pass the cell suspension through a 70 µm cell strainer. Lyse red blood cells if necessary.
-
Cell Staining:
-
Stain for viability using a live/dead stain.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Perform surface staining with a cocktail of antibodies against cell surface markers.
-
For intracellular staining (e.g., Granzyme B, FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to quantify the frequencies and activation status of different immune cell populations within the TME.
Protocol 3: Cytokine and Chemokine Analysis
This protocol is for measuring cytokine and chemokine levels in tumor homogenates or serum.
Materials:
-
Tumor tissue or serum from treated and control mice
-
Lysis buffer with protease inhibitors
-
ELISA kits or multiplex immunoassay kits (e.g., Luminex) for specific cytokines and chemokines (e.g., IFN-β, CXCL10, IL-6, TNF-α)
-
Plate reader
Procedure:
-
Sample Preparation:
-
Tumor Homogenate: Homogenize tumor tissue in lysis buffer, centrifuge to pellet debris, and collect the supernatant.
-
Serum: Collect blood via cardiac puncture or tail vein bleed, allow it to clot, and centrifuge to separate the serum.
-
-
Assay Performance: Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the concentration of each cytokine or chemokine based on a standard curve.
Mandatory Visualizations
Mechanism of Action of XMT-2056
Caption: Dual mechanism of XMT-2056 in the tumor microenvironment.
Experimental Workflow for In Vivo Evaluation
Caption: A typical experimental workflow for evaluating a STING agonist ADC in vivo.
Conclusion
This compound, delivered via the HER2-targeting ADC XMT-2056, represents a sophisticated and promising strategy in cancer immunotherapy. By selectively activating the STING pathway within the tumor microenvironment, this approach has the potential to induce robust and durable anti-tumor immune responses while mitigating systemic toxicities. The preclinical data demonstrate potent immune activation and significant anti-tumor efficacy. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other targeted STING agonist therapies. Further research and clinical trials are crucial to fully elucidate the therapeutic potential of this innovative approach.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XMT-2056, a HER2-Directed STING Agonist Antibody–Drug Conjugate, Induces Innate Antitumor Immune Responses by Acting on Cancer Cells and Tumor-Resident Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vivo Dosing and Administration of STING Agonist-20
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2] Activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. It can transform an immunologically "cold" tumor microenvironment into a "hot" one by promoting the recruitment and activation of immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately leading to a potent anti-tumor response.[3][4]
STING agonists are molecules designed to activate this pathway and have shown significant anti-tumor efficacy in various preclinical cancer models.[5] This document provides a detailed protocol for the in vivo dosing and administration of a representative STING agonist, referred to as STING agonist-20, based on established methodologies for similar compounds.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens or from damaged cancer cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Comparative In Vivo Dosing of STING Agonists
The optimal in vivo dosing and administration route for a STING agonist can vary depending on the specific molecule, tumor model, and therapeutic goal. Below is a summary of dosing protocols for several well-characterized STING agonists from preclinical studies.
| STING Agonist | Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Reference |
| DMXAA | C57BL/6 Mice | Pancreatic Cancer | Intratumoral | Not Specified | 3 injections | |
| DMXAA | C57BL/6 Mice | Lewis Lung Carcinoma (Bone Metastasis) | Intraperitoneal | 20 mg/kg | Days 3 and 7 post-tumor implantation | |
| DMXAA | C57BL/6 Mice | TC-1 Lung Cancer | Intratumoral | 100 µ g/mouse | Days 16 and 19 post-tumor implantation | |
| ADU-S100 | Murine Models | Various | Intratumoral | Not Specified | Not Specified | |
| SNX281 | Mouse Models | Syngeneic Tumors | Intravenous | Single dose | Not Specified | |
| BMS-986301 | Murine Models | CT26 and MC38 | Intramuscular/Intratumoral | Single dose | Not Specified |
Experimental Protocol: In Vivo Efficacy Study of this compound
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
1. Materials and Reagents
-
This compound
-
Vehicle solution (e.g., sterile PBS, DMSO/saline mixture)
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma, MC38 colon adenocarcinoma)
-
Female C57BL/6 or BALB/c mice, 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Cell culture medium and supplements
-
Anesthesia (e.g., isoflurane)
2. Experimental Workflow
3. Detailed Methodology
3.1. Animal Model and Tumor Implantation
-
Culture the selected tumor cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
3.2. Group Formation and Dosing Preparation
-
Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution to the final desired concentrations with a sterile vehicle (e.g., saline, PBS). The final concentration of the solvent should be non-toxic.
3.3. Administration of this compound
3.3.1. Intratumoral (IT) Administration
-
Lightly anesthetize the mice.
-
Using a 27-30 gauge needle, slowly inject the prepared this compound solution (typically 20-50 µL) directly into the center of the tumor.
-
Administer the treatment according to the predetermined schedule (e.g., every 3-4 days for a total of 3 doses).
3.3.2. Systemic Administration (Intravenous - IV or Intraperitoneal - IP)
-
For IV administration, inject the this compound solution (typically 100 µL) into the lateral tail vein. A single dose has been shown to be effective for some systemic agonists.
-
For IP administration, inject the solution (typically 100-200 µL) into the peritoneal cavity.
-
Follow the predetermined dosing schedule.
4. Monitoring and Endpoints
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
The primary endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or show signs of ulceration.
-
At the study endpoint, euthanize the mice and collect tumors, spleens, and tumor-draining lymph nodes for further analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
5. Pharmacodynamic Studies
To confirm STING pathway activation in vivo, satellite groups of mice can be treated with this compound, and tissues can be collected at various time points post-dosing (e.g., 4, 24, 48 hours).
-
Serum Cytokine Analysis: Collect blood via cardiac puncture or retro-orbital bleeding and measure levels of IFN-β, TNF-α, and other cytokines using ELISA or multiplex assays.
-
Gene Expression Analysis: Isolate RNA from tumors or spleen and perform qRT-PCR to measure the expression of STING target genes (e.g., Ifnb1, Cxcl10, Isg15).
-
Immunophenotyping: Prepare single-cell suspensions from tumors and lymphoid organs to analyze the activation status and frequency of various immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells) by flow cytometry.
Disclaimer: This document provides a generalized protocol based on published literature for various STING agonists. The optimal conditions, including the choice of animal model, administration route, dosage, and schedule for "this compound," must be determined empirically. Appropriate institutional guidelines for animal care and use must be followed for all in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
STING agonist-20 solubility and formulation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of STING agonist-20 in both in vitro and in vivo research settings. The following sections cover the solubility, formulation, and experimental procedures for effectively utilizing this compound in studies related to innate immunity and drug development.
Solubility and Formulation
Proper dissolution and formulation of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility
This compound exhibits the following solubility characteristics:
| Solvent | Concentration | Notes |
| DMSO | 80 mg/mL (106.13 mM) | Requires sonication for complete dissolution. The compound is hygroscopic; use freshly opened DMSO for best results.[1] |
Stock Solution Preparation and Storage
For optimal stability, prepare and store stock solutions of this compound as follows:
| Storage Temperature | Shelf Life |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly to suspend the powder.
-
Sonicate the solution in a water bath until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]
Formulation for In Vitro Experiments
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically ≤ 0.5%).
Formulation for In Vivo Experiments
A specific, validated in vivo formulation for this compound is not publicly available. The development of a suitable formulation for animal studies is a critical step and often requires optimization based on the compound's physicochemical properties. Below is a general protocol for developing a formulation for a poorly water-soluble compound, which can be adapted for this compound.
General Protocol for Developing an In Vivo Formulation:
-
Solvent/Co-solvent Systems:
-
Attempt to dissolve this compound in a biocompatible solvent system. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.
-
A typical approach is to first dissolve the compound in a small amount of an organic solvent like DMSO or DMA and then dilute it with a vehicle such as a PEG solution or saline. For instance, a formulation might consist of 10% DMA, 30% PEG, and 60% PBS.
-
It is essential to perform tolerability studies in the chosen animal model to ensure the vehicle is non-toxic at the administered volume.
-
-
Suspensions:
-
If a solution is not feasible, a nanosuspension can be created to increase the surface area and dissolution rate.
-
This can be achieved through methods like micronization or wet-milling. The suspended particles are then stabilized with surfactants or polymers.
-
-
Lipid-Based Formulations:
-
Lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or liposomes, can enhance the solubility and absorption of hydrophobic compounds.
-
-
Nanoparticle Formulations:
-
Encapsulating this compound into nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can improve its stability, and pharmacokinetic profile, and allow for targeted delivery.
-
STING Signaling Pathway
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an immune response.
Experimental Protocols
The following protocols provide a framework for assessing the activity of this compound.
In Vitro STING Activation Assay using THP-1 Reporter Cells
This protocol describes the use of a THP-1 cell line containing an IRF-inducible luciferase reporter to quantify STING pathway activation.
Materials:
-
THP1-Dual™ KI-hSTING cells (or similar reporter cell line)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well white, flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 reporter cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
Cytokine Measurement by ELISA
This protocol is for quantifying the secretion of cytokines, such as IFN-β, from cells treated with this compound.
Materials:
-
THP-1 cells or other relevant immune cells
-
Cell culture medium and reagents
-
This compound
-
ELISA kit for the cytokine of interest (e.g., human IFN-β)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (e.g., 5 x 10^5 THP-1 cells/well) and treat with various concentrations of this compound for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound or vehicle control via the desired route (e.g., intratumoral, subcutaneous, or intravenous) at a predetermined dosing schedule.
-
Continued Monitoring: Continue to monitor tumor growth and animal body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate tumor growth inhibition (TGI).
References
Application Notes: Cell-Based Assays for Testing STING Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] As a key mediator of anti-tumor immunity, pharmacological activation of STING is an attractive strategy for cancer immunotherapy.[3][4] The development of potent and specific STING agonists requires robust and reliable cell-based assays to characterize their activity and mechanism of action. These application notes provide detailed protocols for essential cell-based assays used to screen and validate STING agonists.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated when cyclic GMP-AMP Synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).[5] This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which resides on the endoplasmic reticulum (ER). Upon binding cGAMP, STING undergoes a conformational change, dimerizes, and translocates from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes. Simultaneously, the STING-TBK1 complex can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Key Cell-Based Assays for STING Agonist Activity
Several cell-based assays are essential for quantifying the potency and efficacy of STING agonists. The human monocytic cell line THP-1 is commonly used as it endogenously expresses all components of the cGAS-STING pathway.
IRF-Inducible Reporter Gene Assay
This assay is a robust, high-throughput method for quantifying STING pathway activation by measuring the activity of a reporter gene (e.g., firefly luciferase) under the control of an IRF-inducible promoter, such as an Interferon-Stimulated Response Element (ISRE).
Principle: Activation of the STING pathway leads to the phosphorylation and nuclear translocation of IRF3, which binds to ISREs and drives the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to STING activation.
Protocol:
Materials:
-
THP-1 dual reporter cells (e.g., THP1-Dual™ KI-hSTING cells)
-
RPMI-1640 medium with 10% FBS and antibiotics
-
STING agonist compounds
-
96-well white, flat-bottom plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the THP-1 reporter cells into a 96-well plate at a density of approximately 40,000 to 100,000 cells per well in 75-100 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Fit a four-parameter logistic curve to the data to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Cytokine Release Assay (ELISA)
This assay measures the secretion of key cytokines, such as IFN-β and IP-10 (CXCL10), which are downstream products of STING activation. It provides a direct functional readout of the physiological response to a STING agonist.
Protocol:
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
STING agonist compounds
-
96-well cell culture plates
-
ELISA kits for human IFN-β or IP-10 (CXCL10)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Plate fresh human PBMCs or THP-1 cells in a 96-well plate and treat with a range of concentrations of the STING agonist.
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IFN-β or other cytokines in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cytokine concentration against the agonist concentration to generate a dose-response curve and calculate EC50 values.
Western Blot for Pathway Activation
Western blotting can be used to directly observe the activation of key proteins in the STING signaling cascade. This method provides mechanistic insight by detecting the phosphorylation of STING, TBK1, and IRF3.
Protocol:
Materials:
-
THP-1 cells or other relevant cell lines
-
STING agonist compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against phospho-STING, phospho-TBK1, and phospho-IRF3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the STING agonist for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of STING, TBK1, or IRF3. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the phosphorylated protein signal indicates pathway activation.
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized to compare the potency and efficacy of different STING agonists. The half-maximal effective concentration (EC50) is a key parameter for comparing compound potency.
Table 1: Representative Activity of STING Agonists in THP-1 Cell-Based Assays
| STING Agonist | Assay Type | Cell Line | Readout | EC50 | Reference |
| 2'3'-cGAMP | IFN-β ELISA | THP-1 | IFN-β Secretion | ~124 µM | |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | IFN-β ELISA | THP-1 | IFN-β Secretion | 10.5 µM | |
| ADU-S100 | IRF Reporter | THP-1 (hSTING-R232) | Luciferase Activity | 119 nM | |
| SHR1032 | IRF Reporter | THP-1 (hSTING-R232) | Luciferase Activity | 2.1 nM |
Note: EC50 values can vary based on the specific cell line variant (e.g., STING allele), assay conditions, and reagent batches.
Conclusion
The cell-based assays described in these application notes provide a comprehensive framework for the screening, characterization, and validation of STING agonist activity. The IRF-inducible reporter assay is ideal for high-throughput screening, while cytokine release ELISAs and Western blotting offer crucial validation of downstream functional responses and on-target pathway activation. Together, these methods enable researchers to identify and advance promising STING agonists for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
Application Notes and Protocols for STING Agonist-20 in Primary Immune Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key indicator of pathogenic infection and cellular damage. Activation of STING triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is pivotal in orchestrating an effective anti-pathogen and anti-tumor immunity. Consequently, STING agonists are emerging as a promising class of immunotherapeutic agents.
This document provides detailed application notes and protocols for the stimulation of primary immune cells using a representative STING agonist, referred to herein as "STING agonist-20". The methodologies and data presented are based on established findings for well-characterized STING agonists, such as cyclic GMP-AMP (cGAMP).
Mechanism of Action: The cGAS-STING Signaling Pathway
Cytosolic double-stranded DNA (dsDNA), originating from pathogens or damaged host cells, is recognized by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1][2] This signaling cascade bridges the innate and adaptive immune responses, leading to the activation of various immune cells and the establishment of a robust anti-tumor or anti-viral state.[3][4]
Figure 1. The cGAS-STING signaling pathway.
Quantitative Data Summary
The stimulation of primary immune cells with STING agonists results in a range of quantifiable responses. The following table summarizes representative data from studies using STING agonists to stimulate various primary immune cell types.
| Cell Type | Species | STING Agonist (Concentration) | Time Point | Readout | Result | Reference |
| Dendritic Cells (BMDCs) | Murine | 2',3'-cGAMP (5 µg/mL) | 24 hours | Upregulation of CD80 | Significant increase in CD80 expression | [5] |
| Dendritic Cells (BMDCs) | Murine | 2',3'-cGAMP (5 µg/mL) | 24 hours | Upregulation of MHC Class II | Significant increase in MHC II expression | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | 2',3'-cGAMP (25 µg/mL) | 6 hours | IFN-α producing monocytes | Significant increase in frequency of IFN-α+ monocytes | |
| NK-92 Cells | Human | 2',3'-cGAMP (4 µg/mL) | 24 hours | IFN-β secretion (ELISA) | ~150 pg/mL | |
| Macrophages (THP-1 derived) | Human | 2',3'-cGAMP (10 µM) | 12 hours | IFN-β promoter activity (Luciferase assay) | ~12-fold increase | |
| Macrophages (THP-1) | Human | diABZI (3 µM) | 16 hours | IFN-β mRNA expression (RT-qPCR) | ~250-fold increase | |
| Primary T cells (CD4+ and CD8+) | Human | 2',3'-cGAMP (20 µg/mL) | 4 hours | Phosphorylation of STING and IRF3 | Increased phosphorylation observed |
Experimental Protocols
The following are detailed protocols for the stimulation of different primary immune cell populations with a representative STING agonist.
Protocol 1: Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs from murine bone marrow and their subsequent stimulation with a STING agonist.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol)
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (10 ng/mL)
-
This compound (e.g., 2',3'-cGAMP)
-
6-well tissue culture plates
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and MHC Class II
Procedure:
-
BMDC Generation:
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Plate 2 x 10^6 cells per well in a 6-well plate in 2 mL of complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Incubate at 37°C and 5% CO2.
-
On day 3, add 2 mL of fresh medium containing GM-CSF and IL-4 to each well.
-
On day 6, gently remove half of the medium and replace it with fresh medium containing GM-CSF and IL-4.
-
-
STING Agonist Stimulation:
-
On day 8 or 9, harvest the non-adherent and loosely adherent cells (immature BMDCs).
-
Re-plate the immature BMDCs at a density of 1 x 10^6 cells/mL in fresh complete medium.
-
Add this compound to the desired final concentration (e.g., 5 µg/mL). Include an unstimulated control (vehicle only).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Analysis of DC Maturation:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and MHC Class II for 30 minutes on ice.
-
Wash the cells and analyze by flow cytometry to assess the expression of maturation markers on the CD11c+ population.
-
Protocol 2: Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of human PBMCs with a STING agonist for the analysis of cytokine production.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Complete RPMI-1640 medium
-
This compound (e.g., 2',3'-cGAMP)
-
96-well tissue culture plate
-
Brefeldin A
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibody against IFN-α
-
ELISA kit for desired cytokines (e.g., IFN-β, TNF-α)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium.
-
-
STING Agonist Stimulation:
-
Plate the PBMCs at a density of 1 x 10^6 cells per well in a 96-well plate.
-
Add this compound to the desired final concentration (e.g., 25 µg/mL). Include an unstimulated control.
-
Incubate for the desired time period (e.g., 6-24 hours) at 37°C and 5% CO2.
-
-
Analysis of Cytokine Production:
-
Intracellular Cytokine Staining:
-
For the last 4-6 hours of incubation, add Brefeldin A to the wells to inhibit protein secretion.
-
Harvest the cells and stain for surface markers if desired.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain for intracellular IFN-α.
-
Analyze by flow cytometry.
-
-
Cytokine Secretion (ELISA):
-
After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the stimulation of primary immune cells with a STING agonist and subsequent analysis.
Figure 2. General experimental workflow.
References
- 1. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Interferon-independent activities of mammalian STING mediate antiviral response and tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperresponsive cytosolic DNA-sensing pathway in monocytes from primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ST-20: A Novel STING Agonist for In Vitro Cancer Cell Line Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs in cancer cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. Consequently, STING has emerged as a promising target for cancer immunotherapy.
ST-20 is a potent and selective synthetic STING agonist designed for in vitro research applications. These application notes provide detailed protocols for evaluating the activity of ST-20 in cancer cell lines, including methods for assessing STING pathway activation, impact on cell viability, and induction of cytokine secretion.
Mechanism of Action
ST-20 is a small molecule that directly binds to and activates the STING protein. Upon binding, STING undergoes a conformational change, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that results in the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1]
References
Application Notes and Protocols: Combining STING Agonist-20 with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists initiate a potent anti-tumor immune response, primarily through the production of type I interferons (IFNs), leading to the activation of dendritic cells (DCs), natural killer (NK) cells, and the priming of tumor-specific CD8+ T cells. Checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, have revolutionized cancer treatment by blocking inhibitory signals that suppress T-cell activity.
However, a significant number of patients do not respond to checkpoint inhibitor monotherapy, often due to an immunologically "cold" tumor microenvironment (TME) lacking pre-existing T-cell infiltration. The combination of STING agonists with checkpoint inhibitors presents a synergistic approach to convert these "cold" tumors into "hot," T-cell-inflamed tumors, thereby enhancing the efficacy of immunotherapy. These application notes provide an overview of the mechanism of action, preclinical and clinical data, and detailed protocols for combining STING agonist-20 with checkpoint inhibitors.
Mechanism of Action
The combination therapy of a STING agonist with a checkpoint inhibitor leverages a two-pronged attack on cancer cells. The STING agonist acts as an initial trigger to "inflame" the tumor microenvironment, making it more susceptible to the effects of the checkpoint inhibitor.
STING Agonist Action:
-
Activation of the cGAS-STING Pathway: Cytosolic DNA from tumor cells activates the enzyme cGAS, which produces the second messenger cGAMP. A STING agonist mimics cGAMP, directly binding to and activating the STING protein on the endoplasmic reticulum.
-
Type I Interferon Production: Activated STING translocates to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α and IFN-β).
-
Pro-inflammatory Cytokine and Chemokine Release: STING activation also leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL9, CXCL10), which attract immune cells to the tumor.
-
Enhanced Antigen Presentation: The released type I IFNs promote the maturation and activation of dendritic cells, enhancing their ability to present tumor antigens to T cells.
Checkpoint Inhibitor Action:
-
Blocking T-Cell Inhibition: Checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, block the interaction between the PD-1 receptor on T cells and its ligand PD-L1, which is often expressed on tumor cells.
-
Restoration of T-Cell Effector Function: By blocking this inhibitory signal, checkpoint inhibitors restore the cytotoxic function of tumor-infiltrating T cells, allowing them to recognize and kill cancer cells.
Synergistic Effect:
The STING agonist-induced inflammation and T-cell infiltration create a more favorable environment for the checkpoint inhibitor to exert its effect. The increased presence of activated T cells within the tumor provides the necessary effector cells that the checkpoint inhibitor can "unleash."
Signaling Pathway and Experimental Workflow Diagrams
Caption: The cGAS-STING signaling pathway leading to the production of type I interferons and pro-inflammatory cytokines.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of combination therapy.
Quantitative Data Summary
The following tables summarize representative preclinical and clinical data for the combination of various STING agonists with checkpoint inhibitors.
Table 1: Preclinical Efficacy of STING Agonist and Anti-PD-1/PD-L1 Combination Therapy in Syngeneic Mouse Models
| STING Agonist | Checkpoint Inhibitor | Mouse Model | Tumor Model | Key Findings | Reference |
| ADU-S100 | Anti-PD-1 | BALB/c | CT26 (Colon) | Combination therapy led to complete regression of injected and non-injected tumors. | [1] |
| ADU-S100 | Anti-PD-L1 | FVB/N | HER-2+ Breast Cancer | Combination cleared tumors in 40% of tolerant mice, compared to 10% with ADU-S100 alone. | [2] |
| MK-1454 | Anti-PD-1 (mDX400) | C57BL/6 | MC38 (Colon) | Enhanced tumor shrinkage in models resistant to single-agent therapy. | [3] |
| BMS-986301 | Anti-PD-1 | C57BL/6 | MC38 (Colon) | Complete regression of 80% of injected and non-injected tumors with a single dose combination. | [4] |
Table 2: Clinical Trial Data for STING Agonist and Checkpoint Inhibitor Combination Therapy
| STING Agonist | Checkpoint Inhibitor | Phase | Cancer Types | Overall Response Rate (ORR) | Key Adverse Events | Reference |
| ADU-S100 (MIW815) | Spartalizumab (anti-PD-1) | Ib | Advanced Solid Tumors/Lymphomas | 10.4% | Pyrexia (22%), Injection site pain (20%) | [5] |
| MK-1454 | Pembrolizumab (anti-PD-1) | I | Advanced Solid Tumors/Lymphomas | 24% in combination arm | Not specified in detail | |
| BMS-986301 | Nivolumab (anti-PD-1) | I | Advanced Solid Cancers | Data maturing | Not specified in detail |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor activity of a STING agonist in combination with an anti-PD-1 antibody in a mouse tumor model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Tumor cells (e.g., CT26, B16-F10, MC38)
-
This compound (formulated in a suitable vehicle, e.g., saline)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or isotype control
-
Phosphate-Buffered Saline (PBS)
-
Digital calipers
-
Syringes and needles (27-30G)
Procedure:
-
Tumor Implantation:
-
Culture tumor cells to ~80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin measuring tumors approximately 5-7 days post-implantation, or once they become palpable.
-
Measure tumor length (L) and width (W) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = 0.5 x L x W².
-
-
Randomization:
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
-
Treatment Administration:
-
This compound: Administer intratumorally (e.g., 25-50 µg in 50 µL) on specified days (e.g., Days 10, 13, and 16 post-implantation).
-
Anti-PD-1 Antibody: Administer intraperitoneally (e.g., 200 µg in 100 µL) on specified days (e.g., Days 10, 13, and 16 post-implantation).
-
-
Continued Monitoring:
-
Continue to monitor tumor growth and body weight every 2-3 days until the study endpoint.
-
The endpoint may be a pre-determined tumor volume limit (e.g., 2000 mm³) or a specific time point.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Protocol 2: Immune Cell Profiling of Tumors by Flow Cytometry
This protocol describes the isolation and analysis of tumor-infiltrating lymphocytes (TILs) from tumor-bearing mice.
Materials:
-
Tumor tissue from treated and control mice
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
70 µm cell strainers
-
ACK lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-mouse CD16/CD32)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1, anti-FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Excise tumors and place them in cold RPMI 1640 medium.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing RPMI 1640, Collagenase D (1 mg/mL), and DNase I (100 U/mL).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI 1640 and centrifuge.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
-
Cell Staining:
-
Resuspend the cells in FACS buffer and count them.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then add the intracellular antibody.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune populations. Further gate on T-cell subsets (CD3+, CD4+, CD8+) and assess the expression of markers like PD-1 and FoxP3.
-
Protocol 3: Cytokine Analysis of Serum or Tumor Homogenates
This protocol outlines the measurement of cytokine levels using a multiplex immunoassay (e.g., Luminex).
Materials:
-
Serum or tumor homogenates from treated and control mice
-
Multiplex cytokine assay kit (e.g., Milliplex MAP Mouse Cytokine/Chemokine Magnetic Bead Panel)
-
Luminex instrument
-
Assay buffer
-
Wash buffer
-
Detection antibodies
-
Streptavidin-PE
Procedure:
-
Sample Preparation:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Homogenize tumor tissue in lysis buffer containing protease inhibitors and centrifuge to collect the supernatant.
-
-
Assay Procedure (follow manufacturer's instructions):
-
Prepare standards and samples according to the kit protocol.
-
Add antibody-coupled magnetic beads to each well of a 96-well plate.
-
Wash the beads.
-
Add standards and samples to the wells and incubate.
-
Wash the beads.
-
Add detection antibodies and incubate.
-
Wash the beads.
-
Add Streptavidin-PE and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire data on a Luminex instrument.
-
Analyze the data using the manufacturer's software to determine the concentration of each cytokine in the samples based on the standard curve.
-
Compare cytokine levels between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The combination of this compound with checkpoint inhibitors represents a powerful therapeutic strategy with the potential to overcome resistance to immunotherapy and improve patient outcomes. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to further investigate the efficacy and mechanisms of this promising combination therapy. Careful consideration of the experimental design, including the choice of STING agonist, checkpoint inhibitor, tumor model, and dosing schedule, is crucial for obtaining robust and translatable results.
References
- 1. Preparing Viable Single Cells from Human Tissue and Tumors for Cytomic Analysis Current Protocols in Molecular Biology UNIT 25C.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A STING agonist given with OX40 receptor and PD-L1 modulators primes immunity and reduces tumor growth in tolerized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MK-1454: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells after STING Agonist-20 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1] This activation connects innate and adaptive immunity, making the STING pathway a promising target for cancer immunotherapy.[2][3] STING agonists, such as the representative "STING agonist-20" discussed herein, are designed to mimic natural ligands and potently activate this pathway, thereby enhancing the immune system's ability to recognize and eliminate tumor cells.[4] Pharmacological activation of STING can reshape the tumor microenvironment (TME), promoting the maturation of dendritic cells (DCs), enhancing the cytotoxicity of Natural Killer (NK) cells, and increasing the infiltration and function of CD8+ T cells.[5]
Flow cytometry is an indispensable tool for dissecting the complex cellular changes that occur following STING agonist treatment. It allows for high-throughput, multi-parametric analysis of individual cells, enabling the precise identification and quantification of various immune cell subsets, as well as the characterization of their activation status and functional potential. These application notes provide a detailed overview of the STING signaling pathway, expected immunological outcomes, and comprehensive protocols for analyzing immune cell populations after treatment with a STING agonist.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway begins when cyclic GMP-AMP synthase (cGAS) detects the presence of double-stranded DNA (dsDNA) in the cytoplasm—a danger signal associated with viral infections or cellular damage from cancer therapies. Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a protein primarily located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs (e.g., IFN-α, IFN-β). Simultaneously, STING activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Expected Immunological Effects of STING Agonist Treatment
Treatment with a STING agonist initiates a robust anti-tumor immune response by modulating various immune cell populations within the TME. These changes can be effectively quantified using flow cytometry.
Table 1: Summary of Expected Changes in Immune Cell Populations and Phenotypes
| Immune Cell Type | Expected Change After STING Agonist Treatment | Key Flow Cytometry Markers |
| Dendritic Cells (DCs) | Increased maturation, activation, and antigen presentation capacity. | CD11c, MHC-II, CD80, CD86, CD40 |
| CD8+ T Cells | Increased infiltration into tumors, enhanced activation and cytotoxicity. | CD3, CD8, Granzyme B, Perforin, Ki-67, IFN-γ |
| CD4+ T Cells | Polarization towards Th1 phenotype, increased cytokine production. | CD3, CD4, IFN-γ, T-bet |
| Natural Killer (NK) Cells | Enhanced cytotoxicity and activation. | CD3-, NK1.1 (mouse), CD56 (human), CD16, NKG2D |
| Myeloid Cells | Increased numbers of monocytes and neutrophils. Repolarization of M2-like macrophages to an anti-tumoral M1 phenotype. | CD11b, Ly6G (neutrophils), Ly6C (monocytes), F4/80 (macrophages), CD206 (M2), iNOS (M1) |
| Regulatory T Cells (Tregs) | Potential decrease in frequency or suppressive function. | CD3, CD4, CD25, FoxP3 |
Experimental Workflow
A typical experiment to assess the immunological effects of this compound involves several key stages, from sample preparation to data acquisition and analysis.
Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Murine Tumors
This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for flow cytometry.
Materials:
-
Tumor dissociation buffer: RPMI-1640 with 2% FBS, 1 mg/mL Collagenase IV, and 100 U/mL DNase I.
-
70 µm and 40 µm cell strainers.
-
Red Blood Cell (RBC) Lysis Buffer.
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
Procedure:
-
Excise tumors from euthanized mice and place them in a petri dish with cold PBS.
-
Mince the tumor into small pieces (1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue into a 50 mL conical tube containing 10 mL of pre-warmed tumor dissociation buffer.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding 20 mL of cold FACS buffer.
-
Filter the suspension through a 70 µm cell strainer into a fresh 50 mL tube. Mash the remaining tissue gently to maximize cell recovery.
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC Lysis Buffer and incubate for 2-3 minutes at room temperature. Quench the reaction with 10 mL of FACS buffer.
-
Filter the cells through a 40 µm cell strainer to remove any remaining clumps.
-
Centrifuge again, discard the supernatant, and resuspend the cell pellet in an appropriate volume of FACS buffer.
-
Count viable cells using a hemocytometer or automated cell counter with Trypan Blue exclusion. The cells are now ready for staining.
Protocol 2: Flow Cytometry Staining of Immune Cells
This protocol provides a general procedure for staining single-cell suspensions for immune phenotyping.
Materials:
-
Fc Block (e.g., anti-CD16/CD32 antibody).
-
Fluorochrome-conjugated antibodies (see Table 2 for examples).
-
Viability dye (e.g., Zombie NIR™, Propidium Iodide).
-
Fixation/Permeabilization Buffer (for intracellular/intranuclear staining).
-
FACS Buffer.
Procedure:
-
Adjust the cell suspension to a concentration of 1 x 10⁷ cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each well of a 96-well V-bottom plate or into FACS tubes.
-
Viability Staining: Resuspend cells in 100 µL of PBS containing a viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light. Wash cells with 200 µL of FACS buffer and centrifuge.
-
Fc Block: Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block. Incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Without washing, add 50 µL of the surface antibody cocktail (pre-titrated antibodies diluted in FACS buffer). Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 5 minutes between washes.
-
Intracellular/Intranuclear Staining (Optional): If staining for intracellular cytokines (e.g., Granzyme B) or transcription factors (e.g., FoxP3), proceed with fixation and permeabilization using a commercially available kit according to the manufacturer's protocol.
-
Add the intracellular/intranuclear antibody cocktail diluted in permeabilization buffer. Incubate for 30-45 minutes at 4°C, protected from light.
-
Wash cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
Acquire data on a flow cytometer as soon as possible. Store samples at 4°C in the dark if necessary.
Table 2: Example Antibody Panels for Murine Immune Cell Analysis
| Panel Type | Target | Marker | Suggested Fluorochrome |
| Lymphoid Panel | Pan-Immune | CD45 | BUV395 |
| T Cells | CD3 | APC-Cy7 | |
| Helper T Cells | CD4 | BV786 | |
| Cytotoxic T Cells | CD8a | PerCP-Cy5.5 | |
| NK Cells | NK1.1 | PE-Cy7 | |
| Activation | CD69 | FITC | |
| Proliferation | Ki-67 | Alexa Fluor 700 | |
| Viability | Viability Dye | Zombie NIR™ | |
| Myeloid Panel | Pan-Immune | CD45 | BUV395 |
| Pan-Myeloid | CD11b | APC-Cy7 | |
| Macrophages | F4/80 | PE-Cy7 | |
| Monocytes | Ly6C | PerCP-Cy5.5 | |
| Neutrophils | Ly6G | FITC | |
| Dendritic Cells | CD11c | PE | |
| M2 Marker | CD206 | APC | |
| Viability | Viability Dye | Zombie NIR™ |
Flow Cytometry Gating Strategy
A hierarchical gating strategy is essential for accurately identifying immune cell populations while excluding debris, dead cells, and doublets.
References
- 1. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING pathway activation stimulates potent immunity against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: STING Agonist-20 & IFN-β Induction
Welcome to the troubleshooting guide for STING agonist-20. This resource is intended for researchers, scientists, and drug development professionals who are encountering issues with inducing Type I interferon (IFN-β) production using a STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a STING agonist?
A1: STING agonists are molecules designed to activate the STING signaling pathway. This pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a signal of infection or cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of various inflammatory cytokines, most notably Type I interferons like IFN-β.
Q2: What are the expected downstream effects of successful this compound application?
A2: Successful activation of the STING pathway by an agonist should lead to the phosphorylation of key downstream proteins, including Tank-binding kinase 1 (TBK1) and Interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to induce the transcription of the IFNB1 gene, resulting in the production and secretion of IFN-β.
Troubleshooting Guide: No IFN-β Induction
Q3: I am not observing any IFN-β production after treating my cells with this compound. What are the possible reasons?
A3: Several factors could be contributing to the lack of IFN-β induction. This guide will walk you through a series of troubleshooting steps to identify the potential issue.
Step 1: Verify Cell Line Competency
Issue: The selected cell line may not be competent for STING pathway activation.
Troubleshooting Steps:
-
Confirm STING Expression: Not all cell lines express STING or do so at very low levels.
-
Action: Verify STING protein expression in your cell line using Western blot. It is advisable to use a positive control cell line known to have robust STING expression, such as THP-1 monocytes or mouse embryonic fibroblasts (MEFs).[1]
-
-
Cell Viability: Ensure that the cells are healthy and not compromised by factors like high passage number or contamination.
-
Action: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm cell health before and after treatment. Use cells within a consistent and low passage number range.
-
-
Downstream Signaling Components: The lack of response could be due to defects in downstream signaling molecules.
-
Action: Check for the expression of key downstream proteins like TBK1 and IRF3 via Western blot.
-
Step 2: Assess this compound Integrity and Delivery
Issue: The STING agonist may be degraded, used at a suboptimal concentration, or not efficiently delivered into the cytoplasm.
Troubleshooting Steps:
-
Agonist Integrity: Improper storage or handling can lead to agonist degradation.
-
Action: Prepare fresh solutions of the STING agonist for each experiment and minimize freeze-thaw cycles.
-
-
Dose-Response: The concentration of the agonist may be too low to elicit a response.
-
Action: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range for many cyclic dinucleotide (CDN) STING agonists is from 0.1 µM to 50 µM.[1]
-
-
Cytoplasmic Delivery: STING agonists, particularly charged molecules like CDNs, can have difficulty crossing the cell membrane to reach their cytosolic target.[2]
-
Action: If using a CDN, consider using a transfection reagent (e.g., Lipofectamine) to facilitate delivery into the cytoplasm.[1]
-
Step 3: Validate Experimental Readouts
Issue: The methods used to measure IFN-β production or STING pathway activation may not be sensitive enough or may have technical issues.
Troubleshooting Steps:
-
Confirm Pathway Activation: Before measuring IFN-β, confirm that the STING pathway is being activated at the molecular level.
-
Action: Perform a Western blot to detect the phosphorylation of STING, TBK1, and IRF3. An increase in the phosphorylated forms of these proteins is a direct indicator of pathway activation.[3]
-
-
IFN-β Measurement: Your ELISA or qPCR assay for IFN-β may not be optimized.
-
Action (ELISA): Ensure you are using a high-sensitivity ELISA kit. Include positive controls (recombinant IFN-β) and negative controls (unstimulated cells).
-
Action (qPCR): Verify the efficiency of your primers for IFNB1 and a housekeeping gene. Use appropriate controls, including a no-reverse-transcriptase control and a no-template control.
-
Quantitative Data Summary
The following tables provide representative data for IFN-β production following STING agonist stimulation in different cell lines. Note that these are examples, and optimal concentrations and resulting IFN-β levels can vary significantly between cell types and specific agonists.
Table 1: Representative IFN-β Secretion in THP-1 Cells after 24h Stimulation with 2'3'-cGAMP
| 2'3'-cGAMP (µM) | Calculated IFN-β (pg/mL) |
| 0 | < 10 |
| 1 | 150 |
| 5 | 500 |
| 10 | 1200 |
Data is illustrative and based on typical results from published literature.
Table 2: IFN-β mRNA Fold Induction in Primary Human Fibroblasts (THF cells) after 6h treatment
| STING Agonist | Concentration (µM) | IFN-β mRNA Fold Induction |
| Mock | 0 | 1 |
| BNBC | 10 | ~50 |
| BNBC | 30 | ~200 |
| BNBC | 60 | ~400 |
Data adapted from a study on the novel human STING agonist BNBC.
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
-
Cell Seeding: Seed target cells in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment (Optional): If testing an inhibitor, pre-treat cells with varying concentrations or a vehicle control for 1-2 hours.
-
STING Activation: Stimulate cells with your STING agonist (e.g., this compound) at the desired concentration for 1-3 hours. Include an unstimulated control group.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: IFN-β ELISA
-
Cell Treatment and Supernatant Collection: Treat cells as described in the Western Blot protocol (Steps 1-3) for a longer duration, typically 6-24 hours. After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for your specific IFN-β ELISA kit.
-
Add standards, controls, and cell culture supernatants to the pre-coated ELISA plate.
-
Incubate, then wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of IFN-β in your samples.
Protocol 3: IFN-β qPCR
-
Cell Treatment and RNA Extraction: Treat cells as for the ELISA protocol. Following treatment, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, your cDNA template, and primers specific for IFNB1 and a housekeeping gene (e.g., ACTB or GAPDH).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in IFNB1 expression in your treated samples compared to the unstimulated control.
Visualizations
Caption: Canonical STING signaling pathway leading to IFN-β production.
Caption: Troubleshooting workflow for no IFN-β induction.
References
Technical Support Center: STING Agonist-20 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability with STING agonist-20 treatment.
Troubleshooting Guide: Low Cell Viability
Low cell viability is a common issue when working with potent STING agonists. This guide provides a systematic approach to troubleshoot and optimize your experiments.
Question: We are observing significant cell death after treating our cells with this compound. What are the potential causes and how can we address this?
Answer:
Several factors can contribute to low cell viability following this compound treatment. The primary reasons often revolve around excessive STING activation, the intrinsic sensitivity of the cell type, or suboptimal experimental conditions.
A critical first step is to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.[1] This will help identify a concentration that maximizes STING activation while minimizing cytotoxicity. A typical starting range for many cyclic dinucleotide (CDN) STING agonists is from 0.1 µM to 50 µM.[1]
Here is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting workflow for low cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind STING agonist-induced cell death?
A1: Activation of the STING pathway can lead to cell death through several mechanisms, including apoptosis and necrosis.[2] This can be a direct consequence of prolonged or excessive STING signaling. For instance, in malignant B cells, STING agonists can trigger mitochondria-mediated apoptosis.[3] In human myeloid cells, STING activation can induce lysosomal cell death.[2] This cytotoxic effect is being explored as a potential anti-cancer therapeutic strategy.
Q2: How can I confirm that the observed cell death is due to STING activation?
A2: To confirm that the cytotoxicity is STING-dependent, you can use a cell line with STING knocked out or knocked down. If the this compound does not induce cell death in the STING-deficient cells, it indicates the effect is on-target. Additionally, you can assess the activation of downstream signaling molecules in the STING pathway, such as the phosphorylation of STING, TBK1, and IRF3, via Western blot. A clear correlation between the activation of these markers and the onset of cell death would support a STING-mediated effect.
Q3: Are certain cell types more susceptible to STING agonist-induced cell death?
A3: Yes, the outcome of STING activation can vary between different cell types. For example, T cells have been shown to undergo cell-cycle arrest and cell death upon STING activation, which may limit its clinical activity in some contexts. In contrast, primary NK cells have shown resistance to STING agonist-induced cytotoxicity. Malignant B cells are another cell type reported to be sensitive to STING-agonist-induced apoptosis. Therefore, the specific cell line used in your experiments is a critical determinant of the observed viability.
Q4: Could the formulation or delivery method of the STING agonist be contributing to cytotoxicity?
A4: The delivery method can influence both the efficacy and cytotoxicity of STING agonists. Since many STING agonists are charged molecules, they may not efficiently cross the cell membrane. Delivery reagents like transfection agents or electroporation can enhance cytosolic delivery but may also have their own inherent cytotoxicity. It is crucial to include appropriate vehicle and delivery agent-only controls in your experiments to distinguish between the cytotoxicity of the agonist and the delivery method.
Data Presentation
Table 1: Representative IC50 Values for Cell Viability with STING Agonist Treatment
| Cell Line Type | STING Agonist | IC50 (µM) | Reference |
| Neuroblastoma | cGAMP (nanoparticles) | 0.05 - 1.0 | |
| J774A.1 (Macrophage) | 2'3'-cGAMP | ~10-100 (viability decrease) | |
| Primary Effusion Lymphoma | diABZI | Dose-dependent decrease |
Note: IC50 values are highly dependent on the specific agonist, cell line, and experimental conditions. The data presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
Cells seeded in a 96-well opaque-walled plate
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the diluted agonist and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
Protocol 2: Western Blot for Phosphorylated IRF3 (p-IRF3)
This protocol outlines the steps to detect the activation of the STING pathway by measuring the phosphorylation of IRF3.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody (e.g., anti-p-IRF3 (Ser396))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells with ice-cold RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-IRF3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imager.
Signaling Pathway and Workflow Diagrams
Caption: Simplified STING signaling pathway.
References
Technical Support Center: Optimizing STING Agonist-20 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of STING Agonist-20 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro experiment?
A1: For initial experiments, a dose-response curve is critical to determine the optimal concentration of this compound that elicits maximal STING activation without inducing significant cytotoxicity. A typical starting range for many cyclic dinucleotide (CDN) STING agonists is between 0.1 µM and 50 µM.[1] However, the optimal concentration is highly dependent on the cell type, delivery method, and the specific batch of the agonist.
Q2: How can I effectively measure STING pathway activation in my cell line?
A2: STING activation can be assessed through several robust methods:[1]
-
Phosphorylation of STING and IRF3: Western blotting to detect phosphorylated STING (e.g., at Ser366 for human STING) and phosphorylated IRF3 provides a direct measure of pathway activation.[1]
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, using ELISA is a common and reliable method.[1]
-
Reporter Assays: Utilizing a cell line engineered with a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE) offers a quantitative readout of type I interferon signaling.[1]
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1 and CXCL10, via RT-qPCR can also be employed.
Q3: I am not observing any STING activation after treating my cells with this compound. What are the potential reasons?
A3: A lack of STING activation can stem from several factors. Please refer to the detailed "No or Low STING Activation" section in our Troubleshooting Guide below for a comprehensive list of potential issues and their solutions. Common culprits include low STING expression in the chosen cell type, inefficient delivery of the agonist into the cytoplasm, or degradation of the agonist.
Q4: What are the typical EC50 values for CDN STING agonists in vitro?
A4: The half-maximal effective concentration (EC50) for CDN STING agonists can vary significantly based on the specific agonist, cell type, and delivery method. For many CDNs like 2'3'-cGAMP, the EC50 for in vitro STING activation often falls in the high micromolar range when delivered without a transfection reagent due to poor cell permeability. For example, EC50 values for 2'3'-cGAMP have been reported to be approximately 70 µM in human PBMCs and 124 µM in THP-1 cells.
Troubleshooting Guide
Problem 1: No or Low STING Activation
| Potential Cause | Recommended Solution |
| Suboptimal Agonist Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal concentration for your specific cell type. |
| Inefficient Agonist Delivery | STING agonists, particularly charged CDNs, have poor cell membrane permeability. Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate cytoplasmic delivery. Compare results with and without a delivery vehicle. |
| Low or Absent STING Expression | Verify STING protein expression in your cell line using Western blot or flow cytometry. Some cell lines may have low endogenous STING levels. Consider using a cell line known to have a functional STING pathway (e.g., THP-1, mouse embryonic fibroblasts). |
| Agonist Degradation | Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period to reduce nuclease activity. |
| Defective Downstream Signaling | Ensure that downstream signaling components like TBK1 and IRF3 are present and functional in your cell line. |
Problem 2: High Cell Death/Toxicity
| Potential Cause | Recommended Solution |
| Excessive STING Activation | High concentrations of STING agonists can lead to overstimulation of the inflammatory response and subsequent cell death. Reduce the concentration of this compound. |
| Toxicity of Delivery Reagent | The transfection reagent itself may be causing cytotoxicity. Perform a control experiment with the delivery reagent alone to assess its toxicity at the concentration used. Optimize the reagent-to-agonist ratio. |
| Contamination | Check for mycoplasma or other microbial contamination in your cell cultures, as this can induce cell death and confound results. |
Problem 3: High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Density | Plate cells at a consistent density across all wells and experiments. Cell confluency can significantly impact the cellular response to stimuli. |
| Inaccurate Pipetting | Use calibrated pipettes and prepare a master mix for your treatment solutions to ensure consistency across replicates. |
| Edge Effects in Multi-well Plates | Wells on the periphery of the plate are prone to evaporation, which can alter the concentration of reagents. Avoid using the outer wells for critical experimental conditions; instead, fill them with sterile PBS or media. |
Quantitative Data Summary
The following tables provide representative data for the activation of STING by different agonists in various cell lines. Note that optimal concentrations for this compound should be determined empirically for your specific experimental system.
Table 1: EC50 Values of STING Agonists in Different Cell Lines
| Agonist | Cell Line | Readout | EC50 (µM) | Citation |
| 2'3'-cGAMP | Human PBMCs | IFNβ Secretion | ~70 | |
| 2'3'-cGAMP | THP-1 | IFNβ Secretion | 124 | |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | IFNβ Secretion | 39.7 | |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | IFNβ Secretion | 10.5 |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound using IFN-β ELISA
This protocol outlines the steps for treating cells with a STING agonist and quantifying the resulting IFN-β secretion.
Materials:
-
Target cells (e.g., THP-1 monocytes, mouse embryonic fibroblasts)
-
Complete cell culture medium
-
This compound
-
Transfection reagent (optional, e.g., Lipofectamine 2000)
-
Opti-MEM or other serum-free medium (if using a transfection reagent)
-
Phosphate-buffered saline (PBS)
-
Human or mouse IFN-β ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will result in 70-90% confluency on the day of treatment.
-
Agonist Preparation: Prepare a serial dilution of this compound in culture medium or serum-free medium if using a transfection reagent.
-
Treatment:
-
Without Transfection Reagent: Replace the existing media with the media containing the different concentrations of this compound.
-
With Transfection Reagent: Follow the manufacturer's protocol to form complexes of the STING agonist and the transfection reagent. Add the complexes to the cells.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Assessment of STING Pathway Activation by Western Blot
This protocol describes how to measure the phosphorylation of STING and IRF3 as a direct readout of pathway activation.
Materials:
-
Target cells seeded in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pSTING, anti-STING, anti-pIRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
-
Imaging and Analysis: Image the blot and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Canonical cGAS-STING signaling pathway activation.
Caption: Troubleshooting workflow for low STING activation.
References
inconsistent results with STING agonist-20 experiments
Welcome to the technical support center for STING Agonist-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent synthetic cyclic dinucleotide (CDN) that acts as a direct agonist for the Stimulator of Interferon Genes (STING) protein. Upon binding to STING, it induces a conformational change, leading to the activation of downstream signaling pathways involving TBK1 and IRF3. This results in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines, which are crucial for mounting an anti-tumor immune response.[1][2]
Q2: Why am I not observing any STING activation with this compound?
A2: Several factors could contribute to a lack of STING activation. These include:
-
Compound Instability: STING agonists, particularly natural CDNs, can be susceptible to enzymatic degradation.[3][4] Ensure proper storage and handling of this compound.
-
Poor Cell Permeability: The hydrophilic nature of CDNs can hinder their ability to cross the cell membrane.[3] Consider using a transfection reagent or a cell line with higher permeability.
-
Cell Line Suitability: Ensure the cell line you are using expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Some cancer cell lines may have downregulated or mutated STING pathways.
-
Incorrect Concentration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration.
Q3: What are the recommended cell lines for this compound experiments?
A3: THP-1 (human monocytic cell line) and its derivatives, such as THP1-Dual™ cells, are commonly used and well-characterized for STING pathway activation studies. Murine cell lines like J774A.1 (macrophage-like) and bone marrow-derived dendritic cells (BMDCs) are also suitable for preclinical studies.
Q4: Can this compound be used in vivo?
A4: Yes, this compound is suitable for in vivo studies in preclinical models. However, due to the potential for rapid degradation and poor pharmacokinetic properties of some CDNs, intratumoral administration is often preferred to achieve a localized and potent anti-tumor response.
Troubleshooting Guides
Issue 1: High Variability Between Experiments
Possible Causes:
-
Inconsistent cell density or passage number.
-
Variability in compound preparation and dilution.
-
Inconsistent incubation times.
-
Contamination of cell cultures.
Solutions:
-
Standardize Cell Culture: Use cells within a consistent passage number range. Ensure consistent seeding density for all experiments.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Precise Timing: Use a timer to ensure consistent incubation periods for all treatment conditions.
-
Aseptic Technique: Maintain strict aseptic technique to prevent contamination. Regularly test cell lines for mycoplasma.
Issue 2: No Downstream Signaling (p-IRF3, IFN-β) Despite STING Activation (p-STING)
Possible Causes:
-
Defects in Downstream Signaling Components: The cell line may have non-functional TBK1 or IRF3.
-
Incorrect Timing for Readout: The peak phosphorylation of downstream targets and cytokine secretion occurs at different time points.
-
Assay Sensitivity: The detection method for downstream readouts may not be sensitive enough.
Solutions:
-
Cell Line Validation: Confirm the expression and functionality of TBK1 and IRF3 in your cell line using positive controls.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for measuring p-TBK1, p-IRF3, and cytokine secretion. Generally, phosphorylation events are transient and peak earlier than cytokine production.
-
Optimize Assay Conditions: For Western blotting, ensure optimal antibody concentrations and exposure times. For ELISA, use a high-sensitivity kit and ensure the standard curve is accurate.
Quantitative Data Summary
The following tables provide illustrative data for this compound based on typical results for potent synthetic STING agonists. Researchers should perform their own experiments to determine the precise values for their specific cell lines and experimental conditions.
Table 1: In Vitro Activity of this compound in Different Cell Lines
| Cell Line | Assay Type | Readout | EC50 (µM) |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.8 - 4.5 |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.5 - 12.0 |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.6 - 7.5 |
Note: EC50 values are representative and can vary based on experimental conditions.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~65% |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~78% |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~55% |
Note: Tumor Growth Inhibition (TGI) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Experimental Protocols
Protocol 1: Western Blotting for STING Pathway Activation
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Pre-treat cells with different concentrations of this compound for 1-4 hours to capture peak phosphorylation events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Load 20-30 µg of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Imaging and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system.
Protocol 2: ELISA for IFN-β and CXCL10 Secretion
-
Cell Seeding and Treatment: Seed 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate. Treat cells with this compound for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
ELISA Procedure:
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of a pre-coated ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for assessing agonist activity.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy [mdpi.com]
- 4. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of STING Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferator Genes) agonists in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo delivery of STING agonists?
A1: The clinical translation of STING agonists has been challenging due to their intrinsic physicochemical properties.[1][2] Natural cyclic dinucleotide (CDN) STING agonists are negatively charged and hydrophilic, leading to poor cell membrane permeability.[2][3][4] They are also susceptible to rapid enzymatic degradation by phosphodiesterases like ENPP1, resulting in a short half-life and rapid clearance from the injection site. These factors can lead to limited tumor retention, systemic absorption, and potential off-target toxicities.
Q2: Why is intratumoral injection the most common administration route in clinical trials?
A2: Intratumoral injection is frequently used to bypass the challenges of systemic delivery. This method concentrates the STING agonist at the tumor site, maximizing its local therapeutic effect while minimizing systemic exposure and associated side effects. However, this approach is limited to accessible tumors.
Q3: What are the main strategies being explored to improve STING agonist delivery?
A3: To overcome delivery hurdles, several advanced strategies are under investigation. These include the use of nanoparticle-based delivery systems such as liposomes, polymers, and hydrogels to protect the agonist from degradation and improve its pharmacokinetic profile. Antibody-drug conjugates (ADCs) are also being developed to specifically target STING agonists to tumor cells, thereby reducing off-target effects.
Q4: What are the potential off-target effects of systemic STING agonist administration?
A4: Systemic administration can lead to widespread immune activation, potentially causing a "cytokine storm" and systemic inflammation. Off-target activation of STING in T-cells and B-cells can trigger lymphocyte apoptosis, which could paradoxically facilitate tumor immune evasion.
Troubleshooting Guide
Problem 1: Low Therapeutic Efficacy In Vivo
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor Bioavailability and Rapid Clearance: The STING agonist is rapidly degraded or cleared before it can reach the target tissue in sufficient concentrations. | - Utilize a delivery vehicle: Encapsulate the STING agonist in nanoparticles (e.g., liposomes, PLGA) or hydrogels to protect it from enzymatic degradation and prolong its circulation time. - Chemical modification: Use chemically modified STING agonists (e.g., with phosphorothioate linkages) that are more resistant to nuclease activity. |
| Inefficient Cellular Uptake: The negatively charged and hydrophilic nature of many STING agonists limits their ability to cross the cell membrane and reach the cytosolic STING protein. | - Cationic formulations: Employ cationic lipid or polymer-based nanoparticles to facilitate electrostatic interactions with the cell membrane and enhance endocytosis. - pH-responsive systems: Design delivery systems that become fusogenic in the acidic environment of the endosome, promoting endosomal escape and cytosolic delivery. |
| Low STING Expression in Target Cells: Some tumor cells may have low or absent STING expression, rendering them unresponsive to direct agonism. | - Verify STING expression: Confirm STING protein levels in your cell line or tumor model via Western blot or immunohistochemistry. - Target antigen-presenting cells (APCs): Design delivery systems that preferentially target APCs (e.g., dendritic cells, macrophages) within the tumor microenvironment, as these cells typically have robust STING signaling. |
Problem 2: Observed Systemic Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting/Optimization Strategy |
| Systemic Immune Activation: Intravenous administration leads to widespread STING activation in healthy tissues, causing systemic inflammation. | - Targeted delivery: Utilize antibody-drug conjugates (ADCs) or ligand-targeted nanoparticles to direct the STING agonist specifically to tumor cells or tumor-associated immune cells. - Local administration: If feasible, switch to intratumoral or local administration to confine the therapeutic effect to the tumor microenvironment. |
| Dose-Limiting Toxicity: The administered dose is too high, leading to adverse effects. | - Dose titration: Perform a dose-response study to identify the minimum effective dose with an acceptable safety profile. - Controlled release formulations: Employ hydrogels or other sustained-release delivery systems to maintain a lower, more consistent local concentration of the agonist over time. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on STING agonist delivery systems.
Table 1: In Vivo Efficacy of Nanoparticle-Encapsulated STING Agonists
| Delivery System | STING Agonist | Tumor Model | Key Finding | Reference |
| Poly(beta-amino ester) (PBAE) Nanoparticles | Cyclic Dinucleotides (CDNs) | B16 Melanoma | Log-fold improvement in potency in combination with anti-PD-1 antibody compared to free CDN. | |
| Cationic Liposomes | cGAMP | B16F10 Melanoma | Prolonged survival, and a significant portion of mice were protected from tumor rechallenge. | |
| pH-Sensitive Cationic Lipid (YSK12-C4) Liposomes | cdGMP | Melanoma | Showed feasibility in combination with anti-PD-L1 treatment. | |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | Murine Melanoma | Potent activation of innate and adaptive immune cells, leading to strong antitumor efficacy and prolonged survival. |
Table 2: Pharmacokinetic Properties of Novel STING Agonists
| STING Agonist | Administration Route | Key Pharmacokinetic Property | Reference |
| ZSA-51 (oral tricyclic agonist) | Oral | Bioavailability of 49%. Preferential distribution to lymph nodes and spleen. | |
| SNX281 (non-nucleotide agonist) | Systemic | Designed for systemic availability with drug-like physicochemical properties. |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of a STING agonist in a syngeneic mouse model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
STING agonist formulated in a suitable vehicle (e.g., saline, nanoparticle suspension)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via the desired route (e.g., intratumoral, intravenous) on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
Protocol 2: In Vitro STING Activation Assay (Luciferase Reporter)
This protocol describes how to quantify STING pathway activation using an Interferon Regulatory Factor (IRF)-inducible luciferase reporter cell line.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
STING agonist
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following the manufacturer's instructions, add the luciferase assay reagent to each well and measure luminescence using a luminometer.
Visualizations
References
- 1. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy [mdpi.com]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of STING Agonist-20
Welcome to the technical support center for STING (Stimulator of Interferon Genes) Agonist-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of STING Agonist-20 and its derivatives, such as in antibody-drug conjugates (ADCs), while minimizing off-target effects. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-nucleotide small molecule agonist of the STING protein[1][2][3]. Its primary mechanism of action is to bind directly to the STING protein, which is an essential adaptor protein in the innate immune system located on the endoplasmic reticulum[4][5]. This binding event triggers a conformational change in STING, leading to its activation and translocation. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response. This compound is notably used as the payload in the antibody-drug conjugate (ADC) XMT-2056.
Q2: What are the known off-target effects of this compound and how can they be minimized?
A2: The primary off-target effect of potent STING agonists like this compound is systemic immune activation, which can lead to a cytokine storm-like syndrome characterized by excessive production of pro-inflammatory cytokines. This can cause severe side effects, including fever, chills, and potentially life-threatening toxicities.
The principal strategy to minimize these off-target effects is through targeted delivery. This compound is utilized as a payload in the HER2-directed ADC, XMT-2056. This approach is designed to deliver the agonist specifically to HER2-expressing tumor cells and tumor-resident immune cells, thereby localizing STING activation to the tumor microenvironment and limiting systemic exposure. Even with targeted delivery, significant toxicity can occur. A clinical trial for XMT-2056 was temporarily halted due to a fatal adverse event, highlighting the compound's high potency. The trial resumed after the starting dose was lowered.
Q3: How does the antibody-drug conjugate (ADC) formulation of this compound (XMT-2056) work to reduce off-target effects?
A3: XMT-2056 is composed of an anti-HER2 antibody linked to this compound. The antibody component targets the ADC to HER2-expressing cancer cells. Upon binding, the ADC is internalized by the tumor cell. Additionally, the Fc region of the antibody can be recognized by Fcγ receptors on immune cells within the tumor microenvironment, leading to its uptake by these cells as well. This dual-targeting mechanism ensures that the this compound payload is released predominantly within the tumor, leading to localized immune activation while minimizing systemic exposure and associated toxicities. This targeted approach has been shown to be significantly more potent at the tumor site compared to the free agonist.
Q4: What are the key readouts to confirm on-target activity of this compound in vitro?
A4: Key in vitro readouts for on-target STING activation include:
-
Phosphorylation of STING pathway proteins: Western blot analysis for phosphorylated STING (p-STING), p-TBK1, and p-IRF3.
-
Cytokine secretion: Measurement of downstream cytokines and chemokines, such as IFN-β, CXCL10, IL-6, and TNF-α, in the cell culture supernatant using ELISA or multiplex assays.
-
Reporter gene assays: Using cell lines that express a luciferase or other reporter gene under the control of an interferon-stimulated response element (ISRE).
-
Gene expression analysis: RT-qPCR to measure the upregulation of interferon-stimulated genes (ISGs).
II. Data Presentation
The following tables summarize key quantitative data for this compound and its ADC form, XMT-2056.
Table 1: In Vitro Activity of this compound and XMT-2056
| Compound | Cell Line | Assay | Readout | EC50 | Reference |
| This compound | THP-1 | STING Activation | IFN-β production | 30-100 nM | |
| XMT-2056 | HER2+ cancer cells & Monocytes | STING Activation | CXCL10 production | 2.67 nM (payload) | |
| Free Payload | HER2+ cancer cells & Monocytes | STING Activation | CXCL10 production | >200 nM |
Table 2: Cytokine Induction Profile of XMT-2056 in Human Whole Blood
| Cytokine | Incubation Time | Method | Observation | Reference |
| IFN-β | 6 hours | Luminex | Dose-dependent induction | |
| CXCL10 | 24 hours | Luminex | Dose-dependent induction | |
| IL-6 | 24 hours | Luminex | Dose-dependent induction | |
| TNF-α | 24 hours | Luminex | Dose-dependent induction |
III. Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation
| Possible Cause | Troubleshooting Step |
| Low STING expression in the cell line | Verify STING protein expression by Western blot. Use a positive control cell line known to have robust STING expression (e.g., THP-1). |
| Inefficient delivery of this compound | For the free agonist, which is a small molecule, ensure it is properly dissolved. If using a cell line with low permeability, consider optimizing incubation time and concentration. For XMT-2056, confirm HER2 expression on target cells. |
| Degradation of the agonist | Prepare fresh stock solutions of this compound. Store according to the manufacturer's instructions, typically at -20°C or -80°C, and minimize freeze-thaw cycles. |
| Suboptimal assay timing | Perform a time-course experiment to determine the peak of pathway activation. Phosphorylation events are typically rapid (1-4 hours), while cytokine production may peak later (8-24 hours). |
Issue 2: High Cell Toxicity/Death
| Possible Cause | Troubleshooting Step |
| Excessive STING activation | Potent STING agonists can induce apoptosis in certain cell types, particularly T cells and B cells. Reduce the concentration of this compound. Perform a dose-response curve to find the optimal concentration that balances activation and viability. |
| Contamination of cell culture | Check for mycoplasma or other contaminants that could be sensitizing cells to the treatment. |
| Off-target kinase inhibition | While designed to be specific, at high concentrations, small molecules can have off-target effects. Lower the concentration and assess the dose-response relationship for toxicity. |
| For XMT-2056, ADC-mediated toxicity | Ensure the toxicity is target-dependent by using a HER2-negative cell line as a negative control. |
Issue 3: High Variability in In Vivo Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent tumor size at treatment initiation | Start treatment when tumors are within a narrow size range (e.g., 50-100 mm³). Randomize mice into treatment groups. |
| Variable drug administration | For intratumoral injections, ensure consistent delivery to the tumor core. For systemic administration of XMT-2056, use precise dosing based on body weight. |
| Tumor heterogeneity | If using patient-derived xenografts or heterogeneous cell line models, expect some variability. Increase the number of animals per group to achieve statistical power. |
| Systemic toxicity affecting animal health | Monitor animal body weight and overall health closely. The clinical hold on XMT-2056 was due to a fatal adverse event, underscoring the potential for severe toxicity. Consider dose reduction if signs of systemic inflammation are observed. |
IV. Experimental Protocols
Protocol 1: In Vitro STING Activation in a Reporter Cell Line
This protocol describes the measurement of STING pathway activation using a THP1-Dual™ KI-hSTING reporter cell line, which expresses a luciferase reporter gene under the control of an IRF-inducible promoter.
-
Materials:
-
THP1-Dual™ KI-hSTING cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting range for a potent agonist would be from 1 nM to 10 µM.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Protocol 2: Western Blot for STING Pathway Phosphorylation
This protocol details the detection of phosphorylated STING, TBK1, and IRF3.
-
Materials:
-
Target cells (e.g., THP-1)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396), and antibodies for total proteins and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Treat with this compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detection: Develop the blot using a chemiluminescent substrate and capture the image.
-
Protocol 3: In Vivo Anti-Tumor Efficacy Study (using a model ADC like XMT-2056)
This protocol provides a general framework for assessing in vivo efficacy in a syngeneic mouse model.
-
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Syngeneic tumor cell line expressing the target antigen (e.g., CT26-HER2)
-
XMT-2056 formulated in a suitable vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer XMT-2056 (e.g., via intravenous injection) at the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study. Tumors and relevant tissues can be collected for further analysis (e.g., immune cell infiltration).
-
V. Mandatory Visualizations
Caption: STING signaling pathway activated by this compound.
Caption: Workflow for an in vivo anti-tumor efficacy study of XMT-2056.
Caption: A logical approach to troubleshooting low STING activation.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting STING Pathway Activation Assays
Welcome to the technical support center for STING (Stimulator of Interferon Genes) pathway activation assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems that may arise during your STING pathway activation assays.
General Assay Performance
Q1: My results show high variability between replicate wells. What are the common causes?
A1: High variability between replicates is a frequent issue and can stem from several factors:
-
Pipetting Inaccuracies: Small errors in pipetting volumes of cells, agonists, or test compounds can lead to significant differences in the final readout.[1]
-
Inconsistent Cell Seeding: An uneven distribution of cells in the wells of your microplate will result in a variable number of cells per well, affecting the magnitude of the STING activation.[1]
-
Cell Health and Passage Number: The responsiveness of cells to stimuli can change with increasing passage number. It is recommended to use cells within a consistent and low passage number range for all experiments.[2] Changes in cell health can also affect the cellular response.[3]
-
Reagent Quality: Inconsistent quality or concentration of reagents, such as the STING agonist, can lead to variable results.[2]
Q2: I am observing a high background signal in my negative control wells. What could be the reason?
A2: A high background signal can mask the true effect of your treatment. Common causes include:
-
Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways, including STING, leading to a high background signal. Regularly test your cell cultures for contamination.
-
Basal STING Activity: Some cell lines may have high basal STING activity. Consider using a STING-deficient cell line as a negative control to mitigate this.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells and may induce non-specific effects. Ensure the final solvent concentration is low (typically ≤ 0.5%) and consistent across all wells.
STING Pathway Activation and Inhibition
Q3: I am not observing any activation of the STING pathway in my positive control. What should I check?
A3: A lack of response in your positive control indicates a fundamental issue with the assay setup. Here’s a checklist to troubleshoot:
-
Cell Line Competency: Confirm that your cell line expresses STING. Some cell lines, like 293T, have deficient STING expression. You can verify STING protein expression by Western blot.
-
Agonist Activity: Ensure your STING agonist (e.g., 2'3'-cGAMP, dsDNA) is active and used at an effective concentration. Improper storage or handling can lead to degradation.
-
Stimulation Time: The duration of agonist stimulation should be sufficient to induce a robust response. A typical stimulation time is 1-3 hours.
-
Readout Sensitivity: The assay used to measure STING activation (e.g., ELISA, reporter assay) may not be sensitive enough. Optimize your assay conditions to ensure a clear signal.
Q4: My STING inhibitor does not show any effect. What are the possible reasons?
A4: If you are not observing the expected inhibition, consider the following:
-
Inhibitor Integrity and Concentration: Verify the purity and proper storage of your inhibitor to prevent degradation. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and conditions.
-
Pre-incubation Time: Pre-incubation with the inhibitor before adding the STING agonist is often crucial. A pre-incubation time of 2-4 hours is generally recommended.
-
STING Pathway Activation Level: Ensure the STING pathway is being effectively and consistently activated in your positive control. If the activation is too strong, it may overcome the inhibitory effect.
Western Blot Specific Issues
Q5: I am unable to detect phosphorylated STING, TBK1, or IRF3 by Western blot. What could be wrong?
A5: Detecting phosphorylated proteins can be challenging. Here are some troubleshooting tips:
-
Protein Extraction: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Always keep samples on ice during the extraction process.
-
Antibody Quality: Ensure your primary antibody is specific and validated for detecting the phosphorylated form of the protein of interest. Run a positive control, such as a lysate from a cell line known to have a robust STING response, to validate your antibody.
-
Loading Controls: Always include loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading. It is also helpful to probe for the total, unphosphorylated forms of STING, TBK1, and IRF3 to see if the overall protein levels are affected by your treatments.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and incubation times for STING pathway activation assays. These values may require optimization for your specific cell line and experimental conditions.
Table 1: Typical Concentration Ranges for STING Agonists and Inhibitors
| Compound Type | Example Compound | Cell Line Example | Typical Concentration Range | Reference |
| STING Agonist | 2'3'-cGAMP | THP-1 | 1 - 20 µg/mL | |
| STING Agonist | dsDNA (Herring Testis) | RAW264.7 | 1 µg/mL | |
| STING Inhibitor | H-151 | THP-1 | 0.1 - 10 µM | |
| STING Inhibitor | Sting-IN-4 | RAW264.7 | 2.5 - 20 µM |
Table 2: Recommended Incubation Times
| Experimental Step | Typical Duration | Notes | Reference |
| Inhibitor Pre-incubation | 2 - 4 hours | Crucial for observing inhibitory effects. | |
| STING Agonist Stimulation | 1 - 3 hours | For phosphorylation studies (Western blot). | |
| STING Agonist Stimulation | 4 - 24 hours | For cytokine production (ELISA) or reporter assays. |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess STING pathway activation.
1. Western Blot for Phosphorylated STING, TBK1, and IRF3
This protocol is for detecting the phosphorylation of key downstream proteins following STING activation.
-
Cell Seeding: Seed cells (e.g., RAW 264.7, THP-1) in a 6-well plate and allow them to adhere overnight.
-
Pre-treatment (for inhibitor studies): Pre-treat the cells with varying concentrations of the STING inhibitor or a vehicle control (e.g., DMSO) for 2-4 hours.
-
STING Pathway Activation: Stimulate the cells with a known STING agonist (e.g., 10 µg/mL 2'3'-cGAMP or 1 µg/mL dsDNA) for 1-3 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated STING, TBK1 (at Ser172), IRF3 (at Ser366), and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol measures the production of IFN-β, a key cytokine produced downstream of STING activation.
-
Cell Seeding and Treatment: Follow the same steps for cell seeding, pre-treatment, and STING activation as described in the Western blot protocol, but typically with a longer stimulation time (e.g., 6-24 hours).
-
Supernatant Collection: After the stimulation period, collect the cell culture supernatants.
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody against IFN-β.
-
Add your collected supernatants and a standard curve of recombinant IFN-β to the plate.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance using a plate reader.
-
Calculate the concentration of IFN-β in your samples based on the standard curve.
-
3. STING Reporter Assay
This assay utilizes a reporter cell line to measure the activation of transcription factors downstream of STING, such as IRF3 or NF-κB.
-
Cell Seeding: Plate a STING reporter cell line (e.g., THP1-Dual™ cells) in a 96-well plate.
-
Treatment: Add your test compounds (agonists or inhibitors) to the wells. For inhibitor studies, pre-incubate with the inhibitor before adding a STING agonist.
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Luciferase Assay:
-
Follow the protocol for the specific luciferase reporter system being used (e.g., SEAP, Lucia luciferase).
-
This usually involves adding a luciferase substrate to the cell supernatant or cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the results to a control well (e.g., unstimulated cells).
-
Visual Guides
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway upon detection of cytosolic dsDNA.
General Experimental Workflow for a STING Activation Assay
Caption: A general workflow for in vitro STING pathway activation assays.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common STING assay issues.
References
Technical Support Center: STING Agonist-20 Dose-Response Curve Optimization
Welcome to the Technical Support Center for STING (Stimulator of Interferon Genes) agonist-20. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing the dose-response curve for STING agonist-20 and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step when optimizing the dose of this compound for a new cell line?
A1: The initial and most crucial step is to perform a comprehensive dose-response curve. This experiment will establish the optimal concentration of this compound that elicits maximal STING activation without inducing significant cytotoxicity. A typical starting concentration range for many cyclic dinucleotide (CDN) STING agonists is between 0.1 µM and 50 µM.[1]
Q2: How can I effectively measure the activation of the STING pathway in my experimental setup?
A2: STING pathway activation can be assessed through several robust methods:[1]
-
Phosphorylation of STING and IRF3: The phosphorylation of STING (e.g., at Ser366 for human STING) and the downstream transcription factor IRF3 are direct indicators of pathway activation and can be detected by Western blotting.[1]
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, using ELISA is a common and reliable method.[1]
-
Reporter Assays: Utilizing a cell line engineered with a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE) provides a quantitative measure of type I interferon signaling.[1]
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1 and CXCL10, and other interferon-stimulated genes (ISGs) via RT-qPCR is another effective method.
Q3: I am not observing any STING activation after treating my cells with this compound. What are the potential reasons?
A3: Several factors could lead to a lack of STING activation. Common issues include low STING expression in the chosen cell type, inefficient delivery of the agonist into the cytoplasm, or degradation of the agonist. For a detailed breakdown of potential issues and solutions, please refer to our Troubleshooting Guide below.
Q4: What is the typical EC50 for CDN STING agonists like this compound?
A4: The half-maximal effective concentration (EC50) for CDN STING agonists can vary significantly based on the specific agonist, the cell type being used, and the method of delivery. For many CDNs, the EC50 for in vitro STING activation often falls within the high micromolar range when delivered without a transfection reagent, primarily due to inefficient cellular uptake. The use of delivery vehicles, such as liposomes or nanoparticles, can substantially lower the effective concentration required.
Q5: How does the concentration of a STING agonist influence the resulting anti-tumor immune response?
A5: The dosage of a STING agonist is a critical factor in determining the nature of the immune response. Lower-dose regimens tend to promote a more localized, T-cell-driven adaptive anti-tumor immunity, which can be synergistically enhanced with checkpoint inhibitors. In contrast, high-dose regimens may lead to a more systemic distribution of the agonist and a different immunological outcome.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at optimizing this compound dosage.
| Problem | Potential Cause | Recommended Solution |
| No or Low STING Activation | 1. Low STING Expression: The cell line may not express sufficient levels of STING protein. | Verify STING protein expression using Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1). |
| 2. Inefficient Cytosolic Delivery: this compound, being a charged molecule, may not efficiently cross the cell membrane. | Utilize a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate delivery into the cytoplasm. | |
| 3. Agonist Degradation: The agonist may be degraded by nucleases present in the serum or intracellularly. | Prepare fresh solutions of this compound for each experiment. Minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period. | |
| 4. Defective Downstream Signaling: Components of the STING pathway downstream of STING itself may be non-functional. | Assess the expression and phosphorylation status of key downstream proteins such as TBK1 and IRF3. | |
| High Cell Death/Toxicity | 1. Excessive STING Activation: High concentrations of the agonist can lead to overstimulation of the inflammatory response. | Reduce the concentration of this compound. Perform a detailed dose-response curve to identify the optimal therapeutic window. |
| 2. Off-Target Effects: The observed toxicity may be independent of STING activation. | Test the agonist on a STING-knockout cell line to determine if the toxicity is STING-dependent. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| 2. Inaccurate Agonist Dilution: Errors in preparing serial dilutions can introduce significant variability. | Prepare a master mix for your treatment solutions to ensure consistency across all replicates. | |
| 3. Edge Effects in Multi-well Plates: Wells on the outer edges of the plate are more susceptible to evaporation, which can alter the concentration of the agonist. | Avoid using the outer wells of the plate for your experimental conditions. Instead, fill them with sterile PBS or media. |
Data Presentation
Table 1: Representative In Vitro Activity of a Model STING Agonist
| Cell Line | Assay Type | Readout | EC50 Value (µM) |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |
Note: The EC50 values provided are representative and may vary depending on the specific experimental conditions. It is essential to determine the EC50 for this compound empirically in your system.
Table 2: Representative In Vivo Anti-Tumor Efficacy of a Model STING Agonist
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% |
Note: Tumor Growth Inhibition (TGI) is typically calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol outlines the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot for Phosphorylated STING and IRF3
This protocol details the detection of phosphorylated STING and IRF3 as a direct measure of pathway activation.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies against phospho-STING (Ser366) and phospho-IRF3
-
HRP-conjugated secondary antibodies
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells with a suitable lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and develop the blot using a chemiluminescent substrate. Image the blot using a suitable imager.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: Troubleshooting workflow for low STING activation.
References
Validation & Comparative
A Head-to-Head Battle for STING Activation: Unveiling the In Vitro Potency of STING Agonist-20 versus cGAMP
For researchers, scientists, and drug development professionals navigating the landscape of innate immune activation, the choice of a potent and reliable STING (Stimulator of Interferon Genes) agonist is paramount. This guide provides an objective in vitro comparison of a novel synthetic STING agonist, referred to as STING agonist-20, a representative of the tricyclic amidobenzimidazole (ABZI) class, and the natural endogenous STING ligand, cyclic GMP-AMP (cGAMP).
The data presented herein, compiled from publicly available studies, demonstrates that synthetic STING agonists of the tricyclic ABZI family exhibit significantly higher in vitro potency in inducing a STING-dependent interferon response compared to the natural ligand cGAMP. This heightened activity positions them as compelling candidates for therapeutic development in immuno-oncology and other areas where robust STING activation is desired.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of a representative potent tricyclic ABZI STING agonist, ZSA-51, and cGAMP in inducing a STING-mediated response. The data is derived from studies utilizing human monocytic THP-1 cells, a standard model for assessing STING activation.
| Agonist | Compound Class | Cell Line | Assay Readout | EC50 (nM) | Fold Potency vs. MSA-2 | Reference |
| ZSA-51 (as a proxy for this compound) | Tricyclic Amidobenzimidazole (ABZI) | THP-1 | STING Activation | 100 | >32x | [1] |
| cGAMP | Cyclic Dinucleotide | THP-1 | IFN-β Secretion | ~10,000 - 70,000 | - | |
| di-ABZI | Dimeric Amidobenzimidazole | Human PBMCs | STING Pathway Activation | - | >400x vs. cGAMP | [2] |
Note: A direct EC50 value for a compound explicitly named "this compound" was not publicly available. ZSA-51, a potent oral tricyclic STING agonist, is used as a representative for this class of compounds. The EC50 for cGAMP can vary depending on the assay and delivery method, with values typically in the micromolar range.
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway, which is activated by both cGAMP and synthetic agonists like the tricyclic ABZIs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING agonist potency. Below are protocols for key in vitro assays.
THP-1 Cell-Based Interferon-β (IFN-β) Induction Assay
This assay quantifies the amount of IFN-β secreted by cells following stimulation with a STING agonist.
Experimental Workflow:
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well.
-
Compound Treatment: A serial dilution of the STING agonist (this compound or cGAMP) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
ELISA: The concentration of IFN-β in the supernatant is quantified using a commercially available Human IFN-β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The EC50 value, the concentration of the agonist that induces 50% of the maximal IFN-β secretion, is calculated from the dose-response curve.
THP-1 Dual™ Reporter Cell Line Assay
This assay utilizes a genetically engineered THP-1 cell line that expresses two reporter genes, one under the control of an IRF-inducible promoter (luciferase) and the other under an NF-κB-inducible promoter (SEAP), to simultaneously measure the activation of both pathways downstream of STING.
Methodology:
-
Cell Culture and Seeding: THP-1 Dual™ reporter cells are cultured and seeded as described in the IFN-β induction assay.
-
Compound Treatment: Cells are treated with a serial dilution of the STING agonist.
-
Incubation: Plates are incubated for 18-24 hours.
-
Reporter Gene Measurement:
-
IRF Activity (Luciferase): A luciferase detection reagent is added to the cell supernatant, and luminescence is measured using a luminometer.
-
NF-κB Activity (SEAP): A SEAP detection reagent is added to the supernatant, and absorbance is measured using a spectrophotometer.
-
-
Data Analysis: EC50 values for both IRF and NF-κB activation are determined from their respective dose-response curves.
Conclusion
The available in vitro data strongly suggests that synthetic tricyclic amidobenzimidazole STING agonists, represented here as "this compound," are significantly more potent than the endogenous STING ligand, cGAMP. The nanomolar potency observed with compounds like ZSA-51 highlights the potential of this chemical class to elicit robust STING-dependent immune responses at lower concentrations, a desirable characteristic for therapeutic applications. The provided experimental protocols offer a standardized framework for researchers to independently verify and compare the potency of various STING agonists in their own laboratories. As the field of STING-targeted therapies continues to evolve, rigorous in vitro characterization will remain a critical step in identifying the most promising candidates for clinical development.
References
A Comparative Guide to Small Molecule STING Agonists: Featuring STING Agonist-20
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal target in cancer immunotherapy. Activation of STING bridges innate and adaptive immunity, transforming the tumor microenvironment from immunologically "cold" to "hot" and rendering tumors more susceptible to immune-mediated destruction.[1][2] This guide provides a comparative analysis of STING agonist-20 against other prominent small molecule STING agonists, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Overview of STING Agonists
Small molecule STING agonists are a diverse class of compounds that activate the STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] These molecules can be broadly categorized into cyclic dinucleotides (CDNs) and non-CDN agonists. This guide focuses on the comparison of non-CDN small molecules, including this compound, diABZI, MSA-2, SR-717, and the murine-specific agonist DMXAA, with the well-characterized CDN agonist ADU-S100 as a reference.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data has been collated from various sources, and direct comparison should be made with caution as experimental conditions may have differed.
Table 1: In Vitro Potency of STING Agonists
| Compound | Agonist Type | Cell Line | Assay | EC50 | Reference |
| This compound | Non-CDN Small Molecule | THP-1 | STING Activation | 30-100 nM | [5] |
| diABZI | Non-CDN Small Molecule | Human PBMCs | IFN-β Secretion | 130 nM | |
| MSA-2 | Non-CDN Small Molecule | THP-1 | IFN-β Secretion | ~8 nM (covalent dimer) | |
| SR-717 | Non-CDN Small Molecule | ISG-THP1 (WT) | ISG Reporter | 2.1 µM | |
| DMXAA | Non-CDN Small Molecule | Murine BMDCs | IFN-β Production | Species-specific (murine) | |
| ADU-S100 | CDN | - | STING Activation | - |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists
| Compound | Mouse Model | Dosing | Outcome | Reference |
| diABZI | CT-26 colon carcinoma | 1.5 mg/kg, i.v. | Significant tumor growth inhibition, 80% tumor-free survival | |
| MSA-2 | MC38 colon carcinoma | 450 µg, intratumoral | Tumor regression and long-lasting antitumor immunity | |
| SR-717 | B16.F10 melanoma | 30 mg/kg, i.p. | Significant reduction in tumor growth and increased survival | |
| DMXAA | Various murine models | Intratumoral | Tumor regression and immunological memory | |
| ADU-S100 | Various murine models | Intratumoral | Tumor regression, synergistic effects with checkpoint inhibitors |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the STING signaling pathway and a typical workflow for evaluating STING agonists.
Caption: The cGAS-STING signaling cascade.
Caption: A typical workflow for evaluating STING agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
In Vitro STING Activation Reporter Assay
Objective: To determine the potency (EC50) of a STING agonist in activating the STING pathway.
Methodology:
-
Cell Culture: Culture THP-1 dual reporter cells (engineered to express a secreted luciferase under the control of an IRF-inducible promoter) in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the STING agonist. Remove the PMA-containing media, and add the diluted agonist to the cells. Incubate for 18-24 hours.
-
Luciferase Assay: Collect the cell supernatant and measure luciferase activity using a commercially available luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase signal against the agonist concentration and use a non-linear regression model to calculate the EC50 value.
In Vitro IFN-β Secretion Assay
Objective: To quantify the amount of IFN-β produced by cells in response to a STING agonist.
Methodology:
-
Cell Culture and Plating: Culture and plate a suitable cell line (e.g., human PBMCs or THP-1 cells) as described above.
-
Compound Treatment: Treat the cells with various concentrations of the STING agonist and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using a commercially available kit to quantify the concentration of IFN-β in the supernatant.
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-β in each sample.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of a STING agonist in a preclinical animal model.
Methodology:
-
Animal Model: Use a syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice).
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or intraperitoneal) at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Survival Monitoring: Monitor the mice for signs of toxicity and record survival data.
-
Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups to determine the efficacy of the STING agonist.
Conclusion
This compound demonstrates potent in vitro activity, comparable to other leading small molecule STING agonists like diABZI. While comprehensive in vivo data for this compound is not as readily available in the public domain as for some other compounds, its use in the synthesis of the clinical candidate XMT-2056 suggests significant promise. The choice of a STING agonist for research or therapeutic development will depend on a variety of factors including potency, pharmacokinetic properties, and the specific application. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of small molecule STING agonists.
References
- 1. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
A Head-to-Head Comparison of In Vivo Efficacy: BMS-986301 vs. ADU-S100 STING Agonists
A Comparative Guide for Researchers in Immuno-Oncology
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can trigger a potent innate immune response, leading to the production of type I interferons (IFN-I) and subsequent activation of an adaptive, tumor-specific T-cell response. This guide provides an objective, data-driven comparison of two key cyclic dinucleotide (CDN) STING agonists: ADU-S100 (MIW815), one of the first-in-class agonists to enter clinical trials, and BMS-986301, a next-generation agonist designed for enhanced potency.
The STING Signaling Pathway
The STING pathway is a critical link between innate and adaptive immunity. It is activated when cytosolic DNA, a sign of cellular damage or viral infection, is detected by the enzyme cyclic GMP-AMP synthase (cGAS). cGAS then produces the second messenger cGAMP, which binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event initiates a signaling cascade, culminating in the activation of transcription factors IRF3 and NF-κB, which drive the expression of type I interferons and other pro-inflammatory cytokines. These cytokines are essential for recruiting and activating dendritic cells (DCs), which in turn prime tumor-antigen-specific CD8+ T-cells for a systemic anti-tumor attack.
Comparative Efficacy: Preclinical In Vivo Data
Preclinical studies in syngeneic mouse tumor models provide the primary evidence for the superior efficacy of BMS-986301 compared to ADU-S100. Data presented at the Society for Immunotherapy of Cancer (SITC) in 2018 directly compared these two agonists in identical murine colon carcinoma models.
| Parameter | BMS-986301 | ADU-S100 (MIW815) | Reference |
| Mouse Model | CT26 & MC38 (Colon Carcinoma) | CT26 & MC38 (Colon Carcinoma) | [1],[2],[3] |
| Administration | Intratumoral (IT) | Intratumoral (IT) | [1] |
| Complete Tumor Regression (Monotherapy) | >90% (injected & non-injected tumors) | ~13% | [4],, |
| Combination Therapy | 80% complete regression (single dose + anti-PD-1) | Synergistic effect with anti-PD-1 observed, but lower regression rates reported. | , |
These results demonstrate a significant improvement in anti-tumor activity with the next-generation agonist BMS-986301, which induced profound tumor regression in the vast majority of treated animals as a monotherapy. In contrast, ADU-S100 showed modest efficacy under identical dosing conditions.
Experimental Protocols
Detailed protocols from the direct head-to-head comparative study are not fully published. However, a representative experimental design for evaluating intratumoral STING agonists in murine models can be synthesized from various published studies.
Objective: To assess the anti-tumor efficacy of intratumoral STING agonist administration in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
-
Cell Lines: CT26 or MC38 murine colon carcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Animal Models: 6-8 week old female BALB/c mice (for CT26) or C57BL/6 mice (for MC38) are used.
-
Implantation: Mice are subcutaneously injected in the right flank with a suspension of 5x105 to 1x106 tumor cells in 100 µL of sterile Phosphate-Buffered Saline (PBS),.
2. Treatment Regimen:
-
Tumor Growth Monitoring: Tumor volumes are monitored every 2-3 days using caliper measurements (Volume = (width)2 x length / 2).
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 50-100 mm3), mice are randomized into treatment groups.
-
Dosing:
-
ADU-S100: Typically administered intratumorally at doses ranging from 20 µg to 50 µg per mouse, often in a 50 µL volume,. Dosing schedules can vary, for example, two injections given on days 10 and 16 post-tumor implantation.
-
BMS-986301: The specific dose used in the comparative study is not publicly detailed but would be administered intratumorally in a similar fashion for a direct comparison.
-
Vehicle Control: A control group receives intratumoral injections of the vehicle solution (e.g., PBS).
-
3. Efficacy and Pharmacodynamic Assessments:
-
Primary Endpoint: Tumor growth inhibition and complete tumor regression rates are the primary measures of efficacy. Animal survival is also monitored.
-
Immunophenotyping: At specified time points, tumors, draining lymph nodes, and spleens may be harvested. Tissues are processed into single-cell suspensions and analyzed by flow cytometry for immune cell infiltration (e.g., CD8+ T-cells, NK cells, dendritic cells).
-
Cytokine Analysis: Serum or tumor lysates are collected to measure levels of key cytokines, such as IFN-β, TNF-α, and various chemokines, using methods like ELISA or multiplex bead arrays,.
Summary and Conclusion
The available preclinical data strongly indicates that BMS-986301 is a more potent STING agonist than ADU-S100 in vivo. In murine colon cancer models, BMS-986301 monotherapy achieved complete regression in over 90% of tumors, a significantly higher rate than the 13% observed with ADU-S100,. This enhanced efficacy suggests that next-generation agonists like BMS-986301 may overcome some of the limitations observed with first-generation compounds. While ADU-S100 established the clinical potential of STING activation, its monotherapy efficacy in human trials was limited,. The robust preclinical performance of BMS-986301 highlights its potential to deliver more significant therapeutic benefits, both as a standalone treatment and in combination with other immunotherapies such as checkpoint inhibitors. Further clinical data is required to determine if this superior preclinical efficacy translates to improved outcomes in patients.
References
A Head-to-Head Comparison of STING Agonists: STING Agonist-20 and MSA-2
For researchers, scientists, and drug development professionals, the selection of a potent and effective STING (Stimulator of Interferon Genes) agonist is a critical step in the development of novel cancer immunotherapies. This guide provides a detailed, data-driven comparison of two prominent non-cyclic dinucleotide (CDN) STING agonists: STING agonist-20 and MSA-2.
This comparison guide synthesizes available preclinical data to objectively evaluate their performance in activating the STING pathway, inducing a potent anti-tumor immune response, and their respective pharmacological properties.
At a Glance: Key Performance Characteristics
| Feature | This compound (Compound 95) | MSA-2 |
| Agonist Type | Non-Cyclic Dinucleotide | Non-Cyclic Dinucleotide |
| Mechanism of Action | Direct STING binder | Binds to STING as a noncovalent dimer.[1] |
| In Vitro Potency (Human STING) | EC50: 30-100 nM (in THP-1 cells) | EC50: 8.3 µM (WT), 24 µM (HAQ isoform) |
| Bioavailability | Used as a payload in an Antibody-Drug Conjugate (XMT-2056) for targeted delivery. | Orally bioavailable. |
| Preclinical Anti-Tumor Activity | As a payload in XMT-2056, shows robust anti-tumor immune activity.[2] | Induces tumor regression and durable anti-tumor immunity in syngeneic mouse models. |
In-Depth Performance Analysis
In Vitro STING Activation
A direct comparison of in vitro potency is challenging due to the different reporting metrics and cell lines used in published studies. However, available data provides insights into their relative activities.
This compound has been identified as a potent STING agonist with an EC50 value in the range of 30-100 nM for the activation of the STING signaling pathway in THP-1 cells. It is utilized as the payload in the antibody-drug conjugate (ADC) XMT-2056, where it demonstrates over 100-fold increased potency compared to its free form in co-culture assays.[2]
MSA-2 is a non-nucleotide STING agonist that uniquely binds to STING as a noncovalent dimer.[1] It has reported EC50 values of 8.3 µM for the wild-type human STING and 24 µM for the HAQ isoform.
Table 1: In Vitro STING Activation Potency
| Agonist | Cell Line | Assay | Reported EC50 |
| This compound | THP-1 | STING Activation | 30-100 nM |
| MSA-2 | Not Specified | STING Activation | 8.3 µM (WT hSTING) |
| MSA-2 | Not Specified | STING Activation | 24 µM (HAQ hSTING) |
In Vivo Anti-Tumor Efficacy
Both this compound (as part of an ADC) and MSA-2 have demonstrated significant anti-tumor activity in preclinical mouse models.
This compound , when delivered via the XMT-2056 ADC, induces robust anti-tumor immune activity in mice with minimal increases in systemic cytokine levels, highlighting the benefit of targeted delivery.[2]
MSA-2 has shown dose-dependent anti-tumor activity when administered through intratumoral, subcutaneous, or oral routes. In syngeneic mouse tumor models, MSA-2 has been shown to induce complete tumor regressions and establish durable anti-tumor immunity. It also synergizes with anti-PD-1 therapy.
Table 2: Preclinical In Vivo Anti-Tumor Efficacy
| Agonist | Administration Route | Mouse Model(s) | Key Findings |
| This compound (as XMT-2056) | Intravenous | Various | Robust anti-tumor immune activity with minimal systemic cytokine increase. |
| MSA-2 | Intratumoral, Subcutaneous, Oral | Syngeneic models | Dose-dependent tumor regression, durable immunity, and synergy with anti-PD-1. |
Cytokine Induction Profile
Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the anti-tumor immune response.
This compound's cytokine induction profile as a standalone agent is not extensively reported in publicly available literature. As the payload of XMT-2056, it leads to localized immune activation within the tumor microenvironment.
MSA-2 has been shown to stimulate the secretion of interferon-β (IFN-β) in tumors. In vivo studies have documented that MSA-2 induces substantial elevations of IFN-β, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the tumor.
Table 3: In Vivo Cytokine Induction
| Agonist | Cytokine(s) Induced | Location of Induction |
| This compound | (Data not available for standalone agent) | (Data not available for standalone agent) |
| MSA-2 | IFN-β, IL-6, TNF-α | Tumor |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental setups discussed, the following diagrams illustrate the STING signaling pathway and a general workflow for evaluating STING agonists.
Caption: The cGAS-STING signaling pathway activated by STING agonists.
Caption: A generalized experimental workflow for evaluating STING agonists.
Detailed Experimental Protocols
STING Activation Assay in THP-1 Cells (Luciferase Reporter Assay)
Objective: To quantify the activation of the STING pathway by measuring the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP-1 Dual™ KI-hSTING cells (InvivoGen)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
STING agonist (this compound or MSA-2)
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours.
-
Luciferase Assay: Following the manufacturer's instructions, add the luciferase assay reagent to each well.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate EC50 values by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
Objective: To assess the anti-tumor activity of a STING agonist in an immunocompetent mouse model.
Materials:
-
6-8 week old C57BL/6 mice
-
MC38 colon adenocarcinoma cells
-
STING agonist formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist or vehicle via the desired route (e.g., intratumoral, subcutaneous, or oral) on specified days.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups.
IFN-β ELISA from Tumor Lysates
Objective: To quantify the concentration of IFN-β within the tumor microenvironment following STING agonist treatment.
Materials:
-
Tumor tissue from treated and control mice
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Tumor Homogenization: Harvest tumors and homogenize in lysis buffer on ice.
-
Lysate Preparation: Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (tumor lysate).
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol, using the tumor lysates as samples.
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve. Normalize the IFN-β concentration to the total protein concentration for each sample.
Conclusion
Both this compound and MSA-2 are promising non-CDN STING agonists with demonstrated preclinical anti-tumor activity.
This compound exhibits high potency in vitro and is being developed as a targeted agent within an ADC, a strategy that may offer a wider therapeutic window by minimizing systemic exposure and associated toxicities.
MSA-2 stands out for its oral bioavailability, a significant advantage for clinical development, and has shown robust, systemic anti-tumor efficacy in various preclinical models.
The choice between these or other STING agonists will depend on the specific therapeutic strategy, desired route of administration, and the tumor type being targeted. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other novel STING agonists.
References
Synergistic Anti-Tumor Effects of STING Agonist and Anti-PD-1 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of STING (Stimulator of Interferon Genes) agonists with anti-PD-1 (Programmed Cell Death Protein 1) therapy has emerged as a promising strategy in cancer immunotherapy. This guide provides an objective comparison of the synergistic effects observed in preclinical studies, supported by experimental data and detailed methodologies. The core principle of this combination lies in the ability of STING agonists to transform immunologically "cold" tumors, which are unresponsive to checkpoint inhibitors, into "hot" tumors, thereby sensitizing them to anti-PD-1 treatment.
Mechanism of Synergy
STING agonists activate the innate immune system by mimicking the presence of cytosolic DNA, a danger signal often associated with viral infections and cellular stress, including that induced by cancer cells. This activation leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] This process promotes the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs), enhancing their ability to prime and activate tumor-specific CD8+ T cells.[2][3] These activated T cells then infiltrate the tumor microenvironment (TME).
However, tumors can evade this immune attack by upregulating immune checkpoint molecules like PD-L1, which binds to the PD-1 receptor on T cells, inducing an exhausted state. Anti-PD-1 therapy blocks this interaction, restoring the effector function of the tumor-infiltrating T cells.[1] The synergy arises from the STING agonist's role in initiating a robust anti-tumor T-cell response and the anti-PD-1 antibody's role in sustaining this response within the TME.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the synergistic anti-tumor response.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of STING agonist and anti-PD-1 combination therapy across various preclinical cancer models.
Table 1: Tumor Growth Inhibition
| STING Agonist | Cancer Model | Mouse Strain | Treatment Groups | Outcome | Reference |
| MSA-2 | Cervical (U14 & TC-1) | C57BL/6 | Control, MSA-2, Anti-PD-1, Combination | Combination therapy showed a remarkably suppressive effect on tumor growth compared to either monotherapy. | |
| ADU-S100 | Melanoma (B16-F10) | C57BL/6 | Control, ADU-S100, Anti-PD-L1, Combination | Combination of ADU-S100 with anti-PD-L1 improved antitumor efficacy compared to ADU-S100 alone. | |
| ADU-S100 | Colon Cancer | - | Control, ADU-S100, Anti-PD-1, Combination | Combination therapy greatly reduced tumor burden when compared to either therapy alone. | |
| ISAC-8803 | Melanoma (B16F10-PDL2) | - | Control, ISAC-8803, Anti-PD-L1/L2, Combination | Combination resulted in 70% overall survival compared to ≤10% in monotherapy groups. |
Table 2: Survival Analysis
| STING Agonist | Cancer Model | Mouse Strain | Treatment Groups | Outcome | Reference |
| MSA-2 | Cervical (U14) | C57BL/6 | Control, MSA-2, Anti-PD-1, Combination | Combination strategy demonstrated a remarkable extension in overall survival, surpassing anti-PD-1 monotherapy. | |
| STING Agonist | Ovarian (ID8) | - | Carboplatin, STING Agonist, Anti-PD-1, Combination | Mice treated with the triple combination showed the longest survival. | |
| STING Agonist | Lymphoma (A20) | BALB/c | Control, STINGa + anti-GITR, STINGa + anti-GITR + Anti-PD-1 | The triple combination cured 50% of the mice. |
Table 3: Immunophenotyping of Tumor Microenvironment
| STING Agonist | Cancer Model | Key Findings in Combination Group | Reference |
| MSA-2 | Cervical (U14) | More extensive distribution of CD3+ and CD8+ cells compared to monotherapies. | |
| STING Agonist | Ovarian (ID8) | Significantly higher intra-tumoral PD-1+ and CD69+CD62L-, CD8+ T cells. | |
| ADU-S100 | Melanoma (B16) | Significant increase in the frequency of CD11c+ DCs, which appeared more mature (higher MHC-II expression). | |
| ADU-S100 | Merkel Cell Carcinoma | Threefold expansion of intratumoral CD8 T cells. |
Experimental Protocols
This section provides a detailed methodology for a representative in vivo experiment evaluating the synergistic efficacy of a STING agonist and anti-PD-1 therapy.
Syngeneic Mouse Model of Cervical Cancer
-
Cell Culture: U14 or TC-1 cervical cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1 x 10^6 U14 or TC-1 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: Mice are randomly assigned to four groups (n=8-10 per group) once tumors reach a palpable size (e.g., 50-100 mm³):
-
Vehicle Control (e.g., PBS)
-
STING Agonist (e.g., MSA-2, 50 mg/kg, orally)
-
Anti-PD-1 Antibody (5 mg/kg, intravenously or intraperitoneally)
-
Combination: STING Agonist + Anti-PD-1 Antibody
-
-
Dosing Schedule: The STING agonist is administered as a single dose. The anti-PD-1 antibody is administered on alternate days for a total of three treatments, starting on the same day as the STING agonist.
-
Efficacy Readouts:
-
Tumor Growth: Tumor volume is measured every other day using calipers and calculated using the formula: (length × width²) / 2.
-
Survival: Mice are monitored daily, and survival is recorded. The experiment is terminated when tumors exceed a predetermined size (e.g., 2000 mm³) or mice show signs of morbidity, according to ethical guidelines.
-
-
Immunophenotyping: At the end of the study, tumors are harvested, and single-cell suspensions are prepared. Flow cytometry is used to analyze the infiltration of various immune cell populations, including CD3+, CD4+, CD8+ T cells, NK cells, and macrophages.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the combination therapy in a preclinical setting.
Conclusion
The preclinical data strongly support the synergistic anti-tumor effects of combining STING agonists with anti-PD-1 therapy. This combination effectively enhances tumor growth inhibition, prolongs survival, and promotes a more robust anti-tumor immune response within the tumor microenvironment. The ability of STING agonists to convert immunologically "cold" tumors into "hot" ones provides a strong rationale for their use in overcoming resistance to immune checkpoint blockade. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies for patients.
References
Validating Specificity of Novel STING Agonists for Human STING: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in anti-tumor and anti-viral responses.[1] The development of potent and specific STING agonists is a promising avenue for cancer immunotherapy.[1][2] This guide provides a framework for validating the specificity of novel STING agonists, such as STING agonist-20, for human STING. It offers a comparative analysis with other well-characterized STING activators, supported by experimental data and detailed methodologies. While specific public data for "this compound" is limited, it is reported to be a potent STING agonist with an EC50 of 30-100 nM in THP-1 cells, used in the synthesis of XMT-2056.[3] This guide will utilize data from representative synthetic STING agonists to illustrate the validation process.
Comparative Performance of STING Agonists
The efficacy of a STING agonist is determined by its ability to bind to and activate the STING protein, leading to the production of downstream cytokines like interferon-beta (IFN-β).[4] The half-maximal effective concentration (EC50) is a key metric for quantifying this potency.
| STING Agonist | Agonist Type | Cell Line | Assay Readout | Reported EC50 |
| This compound | Small Molecule | THP-1 | Not Specified | 30-100 nM |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | Human PBMCs | IFN-β Secretion | ~70 µM |
| THP-1 cells | IFN-β Secretion | 124 µM | ||
| diABZI | Non-CDN | Not Specified | Not Specified | Not Specified |
| ADU-S100 (ML-RR-S2 CDA) | Cyclic Dinucleotide (CDN) | Not Specified | Not Specified | Not Specified |
| DMXAA | Small Molecule | Murine Cells | IFN-β Secretion | Active (murine specific) |
| Human Cells | IFN-β Secretion | Inactive |
The STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus to drive the expression of type I interferons and other inflammatory genes.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols for Specificity Validation
To validate that a compound like this compound specifically targets human STING, a series of well-defined experiments are necessary.
STING-Dependent Reporter Assay
This assay is crucial to determine if the agonist's activity is mediated through STING.
-
Objective: To measure the induction of an interferon-stimulated response element (ISRE) reporter gene in wild-type versus STING-knockout (KO) cells.
-
Materials:
-
Wild-type and STING-KO THP-1 dual reporter cells
-
Test agonist (e.g., this compound) and positive control (e.g., 2'3'-cGAMP)
-
Cell culture medium and supplements
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed wild-type and STING-KO THP-1 dual reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test agonist and the positive control.
-
Treat the cells with the diluted compounds and incubate for 18-24 hours.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Compare the dose-response curves of the agonist in wild-type and STING-KO cells. A significant reduction or complete loss of reporter activity in the STING-KO cells indicates that the agonist's activity is STING-dependent.
Western Blot for Downstream Signaling
This biochemical assay directly visualizes the activation of STING and its downstream kinase, TBK1.
-
Objective: To detect the phosphorylation of STING and TBK1 in response to agonist treatment.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
Test agonist and controls
-
Lysis buffer
-
Primary antibodies (anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1)
-
Secondary antibodies
-
Western blot imaging system
-
-
Protocol:
-
Treat cells with the test agonist at various concentrations and for different time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies overnight.
-
Incubate with appropriate secondary antibodies.
-
Visualize protein bands using a detection reagent and imaging system.
-
-
Data Analysis: An increase in the ratio of phosphorylated STING and TBK1 to their total protein levels in a dose- and time-dependent manner confirms pathway activation.
Cytokine Quantification by ELISA
This assay quantifies the functional downstream consequence of STING activation.
-
Objective: To measure the secretion of IFN-β and other pro-inflammatory cytokines from agonist-treated cells.
-
Materials:
-
Human PBMCs or other relevant immune cells
-
Test agonist and controls
-
IFN-β ELISA kit
-
Plate reader
-
-
Protocol:
-
Culture cells and treat with the test agonist for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of IFN-β.
-
-
Data Analysis: A dose-dependent increase in IFN-β secretion upon agonist treatment indicates functional pathway activation.
Experimental Workflow for Validating a Novel STING Agonist
A logical progression of experiments is required to definitively conclude that a compound is a specific STING agonist.
Caption: A stepwise workflow for validating a novel STING agonist.
Conclusion
Validating the specificity of a novel STING agonist is a multi-faceted process that requires a combination of cellular, biochemical, and functional assays. By following the experimental protocols and workflow outlined in this guide, researchers can rigorously characterize new chemical entities like this compound. While cyclic dinucleotides such as 2'3'-cGAMP have shown efficacy, non-CDN agonists are also being actively developed. The choice of a STING agonist for therapeutic development will depend on a variety of factors including its potency, pharmacokinetic properties, and route of administration. The methodologies described here provide a robust framework for the evaluation and comparison of novel STING agonists, ultimately facilitating the identification of candidates with the greatest therapeutic potential.
References
Comparative Analysis of Cytokine Profiles Induced by Different STING Agonists
A guide for researchers, scientists, and drug development professionals on the differential immunomodulatory effects of various STING activators.
The activation of the Stimulator of Interferon Genes (STING) pathway is a promising strategy in cancer immunotherapy, leveraging the innate immune system to recognize and attack tumor cells.[1][2][3][4] STING agonists, molecules that activate this pathway, have been shown to induce the production of a variety of cytokines that play a pivotal role in shaping the anti-tumor immune response. However, emerging evidence suggests that not all STING agonists are created equal; the specific cytokine profile induced can vary significantly depending on the chemical nature of the agonist.[5] This guide provides a comparative analysis of the cytokine profiles induced by different classes of STING agonists, offering supporting experimental data and detailed protocols to aid researchers in selecting the optimal agonist for their specific therapeutic goals.
The STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.
Comparative Cytokine Profiles
Different classes of STING agonists, including cyclic dinucleotides (CDNs) and non-CDN small molecules, have been shown to elicit distinct cytokine signatures. This variation is likely due to differences in their binding affinities, potencies, and potential engagement of downstream signaling pathways. Below is a summary of quantitative data from studies comparing the cytokine production induced by various STING agonists.
| STING Agonist | Cell Type | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| 2'3'-cGAMP | THP-1 cells | ~1500 | ~800 | ~600 | |
| MSA-2 | THP-1 cells | ~2000 | ~1200 | ~900 | |
| diABZI | J774 cells | Not Reported | Not Reported | Not Reported | |
| CDA | J774 cells | Not Reported | Not Reported | Not Reported | |
| DMXAA | J774 cells | Not Reported | Not Reported | Not Reported |
Note: The data presented here is aggregated from different studies and may not be directly comparable due to variations in experimental conditions. Researchers should refer to the original publications for detailed experimental context.
The non-nucleotide STING agonist MSA-2 has been shown to be a potent inducer of IFN-β in THP-1 cells. Studies have also indicated that structurally diverse STING agonists can induce the secretion of a broader spectrum of proinflammatory cytokines compared to agonists of other innate immune receptors like TLR7. Furthermore, the choice of agonist can influence not only the quantity but also the quality of the immune response, affecting downstream events like immune cell trafficking and antigen presentation.
Experimental Protocols
Accurate and reproducible assessment of cytokine profiles is crucial for the comparative analysis of STING agonists. Below are detailed methodologies for key experiments.
In Vitro Cytokine Induction Assay
This protocol describes the stimulation of immune cells with STING agonists and the subsequent measurement of secreted cytokines.
Materials:
-
Immune cells (e.g., THP-1 monocytes, peripheral blood mononuclear cells (PBMCs), bone marrow-derived dendritic cells (BMDCs))
-
Cell culture medium (e.g., RPMI 1640) supplemented with 10% FBS and antibiotics
-
STING agonists (e.g., 2'3'-cGAMP, MSA-2, diABZI)
-
96-well cell culture plates
-
ELISA or Luminex assay kits for target cytokines (e.g., IFN-β, TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium.
-
STING Agonist Stimulation: Prepare stock solutions of STING agonists in an appropriate solvent (e.g., sterile water or DMSO). Dilute the agonists in culture medium to the desired final concentrations. Add 100 µL of the agonist solution to the wells. For cGAMP, a final concentration of 1-10 µg/mL is often used.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using commercially available ELISA or multiplex bead-based immunoassays (e.g., Luminex) according to the manufacturer's instructions.
Western Blot for STING Pathway Activation
This protocol is used to confirm the activation of the STING signaling pathway by assessing the phosphorylation of key downstream proteins.
Procedure:
-
Cell Lysis: Following stimulation with STING agonists, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
Logical Framework for Agonist Selection
The choice of a STING agonist for a particular application should be guided by a clear understanding of the desired immunological outcome. The following diagram illustrates a logical framework for selecting a STING agonist based on the desired cytokine profile.
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 3. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative molecular, innate, and adaptive impacts of chemically diverse STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the STING Agonist Landscape in Immunotherapy-Resistant Cancers: A Comparative Guide
While a specific agent designated "STING agonist-20" is not described in publicly available scientific literature, this guide provides a comprehensive comparison of several leading STING (Stimulator of Interferatoron Genes) agonists that have shown efficacy in preclinical models of immunotherapy-resistant cancers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative performance and experimental considerations of these promising immunotherapeutic agents.
The activation of the cGAS-STING pathway has emerged as a critical strategy to overcome resistance to immune checkpoint inhibitors (ICIs) by transforming "cold," non-immunogenic tumors into "hot" tumors infiltrated with activated T cells.[1] This guide delves into the efficacy, mechanisms, and experimental protocols of prominent STING agonists, offering a data-driven comparison to inform future research and development.
Comparative Efficacy of STING Agonists in Immunotherapy-Resistant Models
Several STING agonists have demonstrated the ability to induce tumor regression and enhance survival in preclinical models that are resistant to anti-PD-1/PD-L1 therapy. The following tables summarize the quantitative data from key studies, highlighting the performance of these agents both as monotherapies and in combination with ICIs.
Monotherapy and Combination Therapy Performance
| STING Agonist | Tumor Model | Treatment | Key Efficacy Data | Citation(s) |
| BMS-986301 | CT26 (colorectal) & MC38 (colon) | Monotherapy (intratumoral) | >90% complete regression of injected and non-injected tumors. | [2][3] |
| CT26 (colorectal) | Combination with anti-PD-1 | 80% complete regression of injected and non-injected tumors with a single dose. | [2][3] | |
| ADU-S100 (MIW815) | CT26 (colorectal) & MC38 (colon) | Monotherapy (intratumoral) | 13% complete regression of injected and non-injected tumors. | |
| B16 (melanoma) | Combination with anti-PD-L1 | Improved antitumor efficacy compared to monotherapy. | ||
| Prostate Cancer Model | Combination with cyto-IL-15 | 58-67% tumor elimination in unilateral tumors and 50% abscopal response in bilateral tumors. | ||
| MK-1454 | Advanced solid tumors & lymphomas | Combination with pembrolizumab (anti-PD-1) | 24% partial response rate with a median 83% reduction in lesion size. | |
| Lipid Nanoparticle (LNP)-formulated STING agonist | B16-F10 melanoma (lung metastasis) | Combination with anti-PD-1 | Significantly inhibited tumor growth (synergistic effect). | |
| SNX281 | CT26 (colorectal) | Monotherapy (intravenous) | Complete tumor regression with a single dose. | |
| CT26 (colorectal) | Combination with anti-PD-1 | Synergistic inhibition of tumor growth and improved overall survival. | ||
| SB11285 | Syngeneic mouse models | Monotherapy (intratumoral) | Significantly higher inhibition of tumor growth compared to control. | |
| Syngeneic mouse models | Combination with cyclophosphamide | Significant synergistic anti-tumor effect. |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental designs used to evaluate these agonists is crucial for interpreting efficacy data.
The cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, which is the target of the compared agonists.
Caption: The cGAS-STING pathway detects cytosolic DNA, leading to Type I IFN production and anti-tumor immunity.
Generalized Experimental Workflow
The evaluation of STING agonists in immunotherapy-resistant models typically follows a standardized workflow.
Caption: A typical workflow for preclinical evaluation of STING agonists in mouse tumor models.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the literature.
Intratumoral Administration of STING Agonists in Murine Models
Objective: To deliver the STING agonist directly to the tumor microenvironment.
Materials:
-
STING agonist (e.g., ADU-S100, BMS-986301) reconstituted in sterile PBS or vehicle.
-
6-8 week old female mice (e.g., C57BL/6 or BALB/c) bearing established subcutaneous tumors.
-
Insulin syringes with a 28-30 gauge needle.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Inoculation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 B16F10 or Colon-26 cells) in 50-100 µL of sterile PBS into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (typically 50-100 mm³). Measure tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Dosing Preparation: On the day of immunization, dilute the STING agonist stock solution in sterile PBS to the final desired concentration. A typical dose for a mouse may contain 5-20 µg of the CDN adjuvant in a final volume of 20-50 µL.
-
Intratumoral Injection:
-
Gently restrain the mouse to expose the tumor.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the 20-50 µL of the STING agonist solution.
-
Withdraw the needle slowly.
-
-
Treatment Schedule: Repeat injections according to the study design, for example, on days 6 and 12 post-tumor implantation.
Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify and phenotype immune cell populations within the tumor microenvironment.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase.
-
GentleMACS Dissociator or similar tissue homogenizer.
-
70 µm cell strainers.
-
Red Blood Cell (RBC) Lysis Buffer.
-
FACS Buffer (PBS with 2% FBS).
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, PD-1, Granzyme B).
-
Live/Dead stain.
-
Flow cytometer.
Procedure:
-
Tumor Digestion:
-
Excise tumors and place them in a petri dish with cold PBS.
-
Mince the tumors into small pieces (1-2 mm³).
-
Transfer the minced tissue to a dissociation tube containing enzymatic digestion buffer.
-
Incubate at 37°C with agitation for 30-60 minutes, or as per the kit's instructions.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer and centrifuge.
-
If necessary, perform RBC lysis by resuspending the cell pellet in RBC Lysis Buffer for a few minutes, then wash with FACS buffer.
-
-
Cell Staining:
-
Resuspend the cells in FACS buffer and count them.
-
Stain the cells with a Live/Dead dye to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of surface-staining antibodies on ice for 30 minutes in the dark.
-
For intracellular staining (e.g., Granzyme B, FoxP3), fix and permeabilize the cells after surface staining, then incubate with the intracellular antibodies.
-
-
Data Acquisition:
-
Wash the stained cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Set appropriate gates to identify different immune cell populations based on their marker expression.
-
Conclusion
The preclinical data strongly support the potential of STING agonists to overcome resistance to immunotherapy. Newer generation agonists like BMS-986301 and systemically administered formulations such as SNX281 show significant promise over first-generation compounds like ADU-S100. The synergistic effects observed when combining STING agonists with checkpoint inhibitors highlight a powerful strategy to enhance anti-tumor immunity in patients with resistant cancers. The choice of STING agonist, its formulation, and the combination strategy will likely depend on the specific tumor type and its microenvironment. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to further explore and harness the therapeutic potential of the STING pathway in oncology.
References
A Comparative Guide to STING Agonist-20 and Other Novel Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, novel therapeutic modalities are continuously emerging, offering new hope for patients. This guide provides an objective comparison of a representative systemically delivered STING (Stimulator of Interferon Genes) agonist, "STING agonist-20," with other leading-edge immunotherapies: Chimeric Antigen Receptor (CAR)-T cell therapy, bispecific antibodies, and oncolytic viruses. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and safety.
Executive Summary
Each of these immunotherapeutic approaches leverages a distinct mechanism to harness the patient's immune system to fight cancer. This compound represents a promising small molecule approach to convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune attack. CAR-T cell therapy offers a personalized, potent T-cell-mediated attack on cancer cells. Bispecific antibodies provide an "off-the-shelf" solution to redirect T cells or other immune cells to tumor antigens. Oncolytic viruses introduce a dual mechanism of direct cancer cell lysis and in situ vaccination. The choice of therapy depends on various factors, including tumor type, antigen expression, and the patient's overall health.
Mechanism of Action
A fundamental differentiator between these immunotherapies is their core mechanism for stimulating an anti-tumor immune response.
This compound: Activating the Innate Immune Hub
This compound is a systemically delivered small molecule designed to activate the STING pathway, a critical component of the innate immune system. Activation of STING in antigen-presenting cells (APCs) like dendritic cells (DCs) leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, enhances antigen presentation and primes a robust adaptive immune response mediated by cytotoxic T lymphocytes (CTLs). A key advantage is its potential to remodel the tumor microenvironment (TME) from immunosuppressive to immunostimulatory.
CAR-T Cell Therapy: Engineered T-Cell Precision
CAR-T cell therapy involves genetically modifying a patient's T cells to express chimeric antigen receptors (CARs) that recognize a specific tumor antigen. These engineered cells are then infused back into the patient, where they directly identify and kill cancer cells. This approach offers high specificity and potency but can be limited by antigen escape and significant side effects.
Bispecific Antibodies: Off-the-Shelf T-Cell Engagers
Bispecific antibodies are engineered proteins that can simultaneously bind to two different antigens. In oncology, they are often designed to bind to a tumor antigen and a receptor on an immune cell, such as CD3 on T cells. This dual binding brings the T cell into close proximity with the cancer cell, leading to T-cell activation and tumor cell lysis.
Safety Operating Guide
Proper Disposal Procedures for STING Agonist-20
This document provides essential safety and logistical information for the proper disposal of STING agonist-20, a potent STING agonist used in research. Adherence to these procedural guidelines is critical for maintaining laboratory safety and regulatory compliance.
Hazard Assessment
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. This assessment forms the basis of the disposal procedures outlined below. However, it is crucial to consider the potential hazards of any solvents or reagents mixed with this compound during experimental use.
Quantitative Data Summary
The following table summarizes key quantitative and identifying information for this compound.
| Property | Value |
| Molecular Formula | C₃₆H₃₉N₁₁O₈ |
| Molecular Weight | 753.76 g/mol |
| CAS Number | 2591300-72-8 |
Disposal of Unused Solid this compound
For the disposal of expired or unwanted solid (powder) this compound:
-
Consult Local Regulations : Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on non-hazardous chemical waste disposal.[1][2][3]
-
Segregation : Ensure that the solid this compound is not mixed with any hazardous waste.[4] Combining non-hazardous with hazardous waste requires the entire mixture to be treated as hazardous, increasing disposal costs and complexity.[4]
-
Packaging :
-
Ensure the original container is securely sealed.
-
If the original container is compromised, transfer the solid waste to a new, clean, and compatible container with a secure lid.
-
Label the container clearly as "Non-Hazardous Waste: this compound". Include the chemical name and CAS number.
-
-
Disposal Route :
-
For disposal as regular laboratory trash, confirm with your EHS that this is permissible for non-hazardous chemical solids. Some institutions may still require it to be disposed of through a chemical waste program to avoid any potential issues with custodial staff.
-
If required, arrange for pickup through your institution's chemical waste management program.
-
Disposal of this compound Solutions
The disposal of this compound solutions depends on the solvent used. A common solvent for STING agonists is Dimethyl Sulfoxide (DMSO).
Disposal of this compound in DMSO Solutions:
DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it. Therefore, solutions containing DMSO should be treated as organic solvent waste.
-
Waste Collection :
-
Dispense the this compound in DMSO solution into a designated, compatible, and properly labeled hazardous waste container for organic solvents. Plastic is often preferred for waste storage when compatible.
-
The waste container must be labeled "Hazardous Waste" and should list all chemical constituents, including "this compound" and "Dimethyl Sulfoxide," with their approximate percentages.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container securely capped at all times, except when adding waste.
-
Store away from heat and sources of ignition.
-
-
Disposal :
-
Arrange for disposal through your institution's hazardous waste management program. The recommended disposal method for DMSO is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not dispose of DMSO solutions down the drain or in regular trash.
-
Disposal of Aqueous Solutions (without hazardous solvents):
For solutions of this compound in non-hazardous aqueous buffers (e.g., saline, PBS):
-
Verify Non-Hazardous Nature : Ensure no other hazardous materials were added to the solution.
-
Institutional Policy : Check with your EHS department. Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer with copious amounts of water. However, many institutions prohibit the drain disposal of any laboratory chemicals to prevent environmental contamination.
-
Alternative Disposal : If drain disposal is not permitted, collect the aqueous waste in a labeled container and arrange for pickup through your institution's chemical waste program.
Experimental Workflow & Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling STING agonist-20
Essential Safety and Handling Guide for STING Agonist-20
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the potent biological activity of STING agonists as immune-modulators, a cautious approach to handling is paramount to ensure laboratory safety.
Chemical and Physical Properties
While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance, it is prudent to handle it as a potentially hazardous compound due to its potent biological effects.[1]
| Property | Value | Reference |
| Chemical Formula | C36H39N11O8 | [1] |
| Molecular Weight | 753.76 g/mol | [1] |
| CAS Number | 2591300-72-8 | [1] |
| Appearance | Solid | [2] |
| Purity | >99% | |
| Storage | -20°C for short-term, -80°C for long-term (up to 6 months) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following PPE should be worn at all times when handling this compound in solid or solution form.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Eye/Face Protection | Use safety glasses with side shields or goggles. A face shield may be necessary when there is a risk of splashing. |
| Skin and Body Protection | A lab coat is required. Ensure it is fully buttoned. Consider disposable sleeves for added protection during extensive handling. |
| Respiratory Protection | For powdered forms or when generating aerosols, a fit-tested N95 or higher respirator is recommended. All handling of the solid compound should be done in a certified chemical fume hood or a ventilated balance enclosure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this compound.
Preparation and Weighing (Solid Compound)
-
Location : Perform all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood.
-
Equipment : Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.
-
Procedure :
-
Don all required PPE.
-
Carefully open the container to avoid creating airborne dust.
-
Weigh the desired amount of this compound.
-
Clean the weighing area and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Solution Preparation
-
Solvent : this compound is often supplied as a solution in DMSO.
-
Procedure :
-
If starting from a solid, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
In-Vitro and In-Vivo Administration
-
Cell Culture : When adding the compound to cell cultures, use filtered pipette tips and perform the work in a biological safety cabinet (BSC) to maintain sterility and containment.
-
Animal Dosing : For in-vivo studies, appropriate animal handling restraints and techniques should be used to minimize the risk of spills and aerosol generation. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spills | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, pipette tips, weighing papers, and empty vials, should be collected in a dedicated, clearly labeled, puncture-resistant hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and its approximate concentration. |
| Sharps Waste | Needles and syringes used for animal injections should be disposed of in a designated sharps container. |
Waste Segregation : Do not mix this compound waste with non-hazardous or other types of waste unless explicitly permitted by your institution's EHS department.
Visual Workflow and Signaling Pathway
Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
The cGAS-STING Signaling Pathway
STING (Stimulator of Interferon Genes) agonists are designed to activate the cGAS-STING pathway, a critical component of the innate immune system. Activation of this pathway leads to the production of Type I interferons and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
